[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-3-8(5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSJWBIWUPDLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179178-90-6 | |
| Record name | 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid
CAS: 179178-90-6 Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol
Executive Summary
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (CAS 179178-90-6) represents a critical class of bifunctional aromatic linkers used in advanced organic synthesis and medicinal chemistry. Structurally, it is the monomethyl ester of 1,3-phenylenediacetic acid. Its value lies in its orthogonal reactivity : possessing one free carboxylic acid and one methyl ester allows for sequential, selective functionalization of a central phenyl core.
This guide details the strategic application, synthesis, and characterization of this compound, designed for researchers requiring high-fidelity scaffolds for PROTAC linkers, peptidomimetics, and fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid |
| Common Synonyms | 1,3-Phenylenediacetic acid monomethyl ester; Methyl hydrogen 1,3-phenylenediacetate |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water (pH < 4) |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| LogP (Calc) | ~1.5 |
| Flash Point | >110°C (predicted) |
Structural Significance
The meta-substitution pattern (1,3) provides a non-linear geometry compared to its para analogue. This "kinked" conformation is essential in:
-
Macrocyclization: Facilitating ring closure in peptide mimetics.
-
PROTAC Design: Optimizing the spatial orientation between the E3 ligase ligand and the target protein ligand.
Strategic Synthesis: The Desymmetrization Protocol
The primary challenge in synthesizing CAS 179178-90-6 is avoiding the statistical mixture of diacid, diester, and monoester. While statistical hydrolysis is possible, it suffers from low yields (max ~30-40%). The Enzymatic Desymmetrization route is the gold standard for high yield and purity.
Route A: Enzymatic Desymmetrization (Recommended)
This method utilizes the selectivity of lipases (e.g., Candida antarctica Lipase B) to hydrolyze one ester group of the symmetric diester.
Precursor: Dimethyl 1,3-phenylenediacetate (prepared via Fischer esterification of the diacid).
Step-by-Step Protocol:
-
Preparation: Dissolve Dimethyl 1,3-phenylenediacetate (10 mmol) in a biphasic mixture of phosphate buffer (pH 7.0, 50 mL) and tert-butyl methyl ether (MTBE, 10 mL).
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435, 100 mg).
-
Reaction: Stir at 30°C. Monitor by HPLC/TLC. The reaction typically stops at the mono-acid stage due to product inhibition or pH changes if not maintained.
-
Quench: Filter off the enzyme beads (can be recycled).
-
Workup (Critical for Purity):
-
Adjust aqueous phase to pH ~8 with sat. NaHCO₃.
-
Extract with EtOAc (removes unreacted diester ).
-
Acidify aqueous phase to pH 2 with 1M HCl.
-
Extract with EtOAc (extracts the target monoester ).
-
The diacid (if any) remains in the aqueous phase or precipitates.
-
Route B: Statistical Alkaline Hydrolysis (Scalable/Low Cost)
For labs without access to enzymes, controlled chemical hydrolysis is viable but requires rigorous purification.
-
Stoichiometry: Treat diester (1.0 equiv) with LiOH (0.95 equiv) in THF:MeOH:H₂O (3:1:1) at 0°C.
-
Control: Limiting the base prevents over-hydrolysis to the diacid.
-
Purification: Rely strictly on the Acid-Base extraction workflow visualized below.
Purification Logic & Visualization
The separation of the mono-ester from the di-ester and di-acid is based on differential acidity and lipophilicity.
Figure 1: Acid-Base extraction strategy for isolating the mono-ester. Careful pH control at Step 2 exploits the slight pKa differences and solubility profiles.
Applications in Drug Discovery[1][8]
Orthogonal Linker Chemistry
CAS 179178-90-6 serves as a "switchable" linker.
-
Step 1: The free acid reacts with an amine (R-NH₂) via standard coupling (EDC/HOBt) to form an amide.
-
Step 2: The methyl ester is chemically robust during this coupling.
-
Step 3: The ester is hydrolyzed (LiOH) to reveal the second acid, ready for a second coupling event.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker length and flexibility determine degradation efficiency. The phenyl ring adds rigidity, while the methylene spacers (
-
Workflow: Attach E3 ligase ligand to the acid side
Deprotect ester Attach Target Protein ligand.
Fragment-Based Drug Discovery (FBDD)
The compound acts as a fragment growing vector. The aromatic core provides
Analytical Characterization
To validate the identity of CAS 179178-90-6, ensure the following spectral features:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20–7.30 (m, 4H): Aromatic protons (look for meta substitution pattern).
-
δ 3.70 (s, 3H): Methoxy group (
). Key differentiator from diacid. -
δ 3.65 (s, 2H): Methylene adjacent to Ester.
-
δ 3.62 (s, 2H): Methylene adjacent to Acid. (These two singlets may overlap but often resolve).
-
δ 11.0–12.0 (br s, 1H): Carboxylic acid proton (
).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Retention Time: Monoester elutes between the diacid (early) and diester (late).
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze slowly if exposed to atmospheric moisture over months.
-
Disposal: Dispose of as organic waste containing hazardous substances.
References
-
Sigma-Aldrich. Product Specification: 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid. Link
-
PubChem. Compound Summary for CID 7134 (Related: 2-Methoxyphenylacetic acid). Link
-
The Good Scents Company. Phenylacetic acid methyl ester data and synthesis notes. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for ester/acid orthogonality).
-
MedChemExpress. PROTAC Linker Design and Reagents. Link
3-(Carboxymethyl)phenylacetic acid methyl ester: Technical Guide
Executive Summary
3-(Carboxymethyl)phenylacetic acid methyl ester (also known as Methyl hydrogen 1,3-phenylenediacetate ) is a desymmetrized bifunctional linker derived from 1,3-phenylenediacetic acid. It features two chemically distinct "arms" positioned meta to each other on a benzene ring: a free carboxylic acid (-CH₂COOH) and a methyl ester (-CH₂COOCH₃).
This structural asymmetry allows for orthogonal functionalization , making it a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptidomimetics. By enabling the sequential attachment of two different pharmacophores, it serves as a precision tool for medicinal chemists.
Part 1: Molecular Architecture & Physicochemical Profile
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Methyl 2-(3-(carboxymethyl)phenyl)acetate |
| Common Synonyms | 1,3-Phenylenediacetic acid monomethyl ester; Methyl hydrogen 1,3-phenylenediacetate |
| Parent Compound | 1,3-Phenylenediacetic acid (CAS: 19806-17-8) |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Structure | Meta-substituted benzene with one acetic acid and one methyl acetate group.[1][2] |
Physicochemical Properties
Note: Properties are derived from analogous mono-esters of phenylacetic acid derivatives.
| Property | Value / Description |
| Physical State | Viscous oil or low-melting solid (white to off-white). |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Limited solubility in water compared to the parent diacid. |
| pKa (Acid) | ~4.2 (Carboxylic acid moiety). |
| Stability | Stable under standard storage (-20°C). Ester group susceptible to hydrolysis at pH > 8. |
| Partition Coeff. | LogP ~ 1.5 (Predicted). |
Part 2: Synthetic Routes & Process Optimization
For research applications, the mono-ester is typically synthesized via desymmetrization of the commercially available 1,3-phenylenediacetic acid or its diester.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathways for accessing the desymmetrized mono-ester linker.
Detailed Protocols
Method A: Statistical Mono-Esterification (Scalable)
This method is preferred for large-scale preparation where chromatographic separation of the mixture is feasible.
-
Dissolution: Dissolve 1,3-phenylenediacetic acid (10 mmol) in anhydrous methanol (50 mL).
-
Catalysis: Add catalytic H₂SO₄ (0.5 mmol) or Thionyl Chloride (0.5 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
Workup: The reaction yields a statistical mixture (Diacid : Mono-ester : Diester ~ 1:2:1).
-
Purification: Evaporate solvent. Redissolve in EtOAc and wash with sat. NaHCO₃ to remove unreacted diacid. The mono-ester is then separated from the diester via flash column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexane).
Method B: Controlled Hydrolysis of Diester (High Precision)
Preferred when high purity is required without extensive chromatography.
-
Precursor: Synthesize dimethyl 1,3-phenylenediacetate by refluxing the diacid in excess MeOH/H₂SO₄.
-
Hydrolysis: Dissolve the diester (5 mmol) in THF (20 mL) and cool to 0°C.
-
Reagent Addition: Add LiOH (5 mmol, 1.0 eq) in water (5 mL) dropwise over 30 minutes. Crucial: Slow addition prevents over-hydrolysis.
-
Quench: Acidify to pH 3 with 1N HCl.
-
Extraction: Extract with EtOAc (3x). The organic layer contains primarily the mono-ester.
Part 3: Application in Drug Discovery
Orthogonal Functionalization Logic
The core value of this compound lies in its ability to link two different molecules selectively.
-
Step 1 (Acid Coupling): The free carboxylic acid is activated (e.g., HATU/DIEA) to react with an amine-bearing Ligand A (e.g., an E3 ligase binder).
-
Step 2 (Deprotection): The methyl ester is hydrolyzed (LiOH) to reveal the second acid.
-
Step 3 (Second Coupling): The newly revealed acid is coupled to Ligand B (e.g., a target protein warhead).
Analytical Characterization Standards
To validate the synthesis, look for these specific signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.2–7.3 ppm: Multiplet (4H, Aromatic protons).
-
δ 3.70 ppm: Singlet (3H, -COOCH₃ ). Diagnostic signal.
-
δ 3.65 ppm: Singlet (2H, -CH₂ -COOMe).
-
δ 3.62 ppm: Singlet (2H, -CH₂ -COOH). Slightly upfield from the ester-adjacent methylene.
-
δ ~11.0 ppm: Broad Singlet (1H, -COOH ).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 209.1 m/z.
-
Negative Mode: [M-H]⁻ = 207.1 m/z.
-
Part 4: Handling & Safety
| Hazard Class | Precaution |
| Skin/Eye Irritant | Wear nitrile gloves and safety glasses. The free acid moiety is a mild irritant. |
| Inhalation | Handle in a fume hood to avoid inhaling dust/aerosols. |
| Storage | Store at -20°C under inert atmosphere (N₂/Ar) to prevent moisture-induced hydrolysis of the ester. |
References
-
Sigma-Aldrich. 1,3-Phenylenediacetic acid (CAS 19806-17-8) Product Specification. Retrieved from
-
National Institute of Standards and Technology (NIST). Benzeneacetic acid, methyl ester (Methyl phenylacetate) Properties. Retrieved from
-
ChemicalBook. 1,3-Phenylenediacetic acid Properties and Suppliers. Retrieved from
-
PubChem. Methyl phenylacetate (Parent Ester Structure & Safety). Retrieved from
Sources
1,3-Benzenediacetic Acid Monomethyl Ester: Nomenclature, Desymmetrization, and Analytical Validation
Executive Summary
1,3-Benzenediacetic acid monomethyl ester (
This technical guide decodes the synonymy of this compound, details a self-validating protocol for its synthesis via selective desymmetrization, and establishes rigorous analytical parameters for its verification.
The Nomenclature Landscape: Decoding the Synonyms
The existence of multiple synonyms for 1,3-benzenediacetic acid monomethyl ester stems from differing chemical naming conventions prioritizing different functional groups as the parent structure[1]. In database indexing, the choice between treating the molecule as an acid-derivative or an ester-derivative drastically alters the resulting nomenclature.
Table 1: Comprehensive Synonym Mapping for the Monomethyl Ester
| Nomenclature System | Synonym | Structural Rationale |
| IUPAC Name | 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid | Prioritizes the free carboxylic acid as the principal functional group; the esterified chain is treated as a substituent. |
| CAS Index Name | 1,3-Benzenediacetic acid, monomethyl ester | Derived from the parent diacid (CAS 19806-17-8), indicating a single esterification event[1]. |
| Common / Trivial | m-Phenylenediacetic acid monomethyl ester | Uses the traditional "meta-phenylene" designation for 1,3-substitution on the benzene ring. |
| Structural / API | Methyl 3-(carboxymethyl)phenylacetate | Prioritizes the ester as the parent, treating the free acid chain as the substituent. |
| SMILES | COC(=O)Cc1cccc(CC(=O)O)c1 | Unambiguous linear notation of the chemical structure[2]. |
Chemical Synthesis: The Challenge of Desymmetrization
Synthesizing a monoester from a symmetrical diacid (1,3-phenylenediacetic acid) or a symmetrical diester (dimethyl 1,3-phenylenediacetate, CAS 36076-19-4) is notoriously difficult due to statistical product distribution. Standard esterification or hydrolysis typically yields an inseparable thermodynamic mixture of diacid, monoester, and diester.
To achieve high chemoselectivity, we employ a of the diester[3].
The Causality of the Reagent Choice: Barium hydroxide (
Protocol: Selective Synthesis of 1,3-Benzenediacetic Acid Monomethyl Ester
Self-Validating System: This protocol utilizes a visual feedback loop. The sudden formation of a dense white precipitate serves as a real-time indicator of successful mono-hydrolysis. If the solution remains clear, the reaction has not initiated; if the precipitate begins to dissolve upon extended stirring, unwanted over-hydrolysis to the diacid is occurring.
-
Substrate Preparation: Dissolve 10.0 mmol of dimethyl 1,3-phenylenediacetate in 50 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Slowly add 5.5 mmol of Barium Hydroxide octahydrate (
) to the stirring solution at room temperature (20-25 °C). (Note: 0.55 equivalents of the divalent barium are used to coordinate one equivalent of the diester). -
Precipitation Phase: Stir the mixture vigorously for 2 to 4 hours. Monitor the flask until a thick, stable white precipitate (the barium salt of the monoester) fully forms[3].
-
Quenching & Acidification: Filter the precipitate and wash it with cold methanol to remove any unreacted diester. Suspend the solid in 50 mL of ethyl acetate and slowly add 1 M HCl dropwise until the aqueous layer reaches pH 2. Causality: The acid protonates the carboxylate, breaking the insoluble barium complex and rendering the free monoester soluble in the organic phase.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure 1,3-benzenediacetic acid monomethyl ester.
Pathway Visualization
Desymmetrization pathway of 1,3-phenylenediacetate via Barium-mediated partial hydrolysis.
Analytical Characterization & Synonym Verification
To verify that the synthesized compound is indeed the monomethyl ester (and not a statistical mixture of the diacid and diester), the following analytical benchmarks must be strictly met:
-
H NMR (400 MHz,
): The defining feature is the integration of the methoxy singlet ( ) at ~3.70 ppm. It must integrate to exactly 3H relative to the 4H of the aromatic ring (7.15 - 7.35 ppm) and the 4H of the two benzylic methylenes (~3.65 ppm). A 6H integration indicates the presence of the diester; a 0H integration indicates the diacid. -
LC-MS (ESI-): The compound will exhibit a strong pseudo-molecular ion
at m/z 207.0, corresponding to the exact mass of the deprotonated monoester (Theoretical MW = 208.21 g/mol )[2].
References
-
Naming and Indexing of Chemical Substances for Chemical Abstracts™ Source: Chemical Abstracts Service (CAS), American Chemical Society. URL:[Link]
-
Product Class 9: Barium Compounds (Partial Hydrolysis of Diesters) Source: Science of Synthesis / Thieme-Connect. URL:[Link]
-
PubChem Compound Summary for CID 13886888 (Related Ester Derivatives) Source: National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL:[Link]
Sources
Comparative Technical Guide: Meta- vs. Para-Isomers of (Methoxy-oxoethyl)phenylacetic Acid
The following technical guide provides an in-depth analysis of the meta and para isomers of (methoxy-oxoethyl)phenylacetic acid , formally known as the mono-methyl esters of 1,3- and 1,4-phenylenediacetic acid .
Executive Summary
In the precise architecture of medicinal chemistry, the distinction between meta (1,3) and para (1,4) isomers determines the trajectory of drug efficacy, metabolic stability, and synthetic scalability. This guide analyzes [3-(2-methoxy-2-oxoethyl)phenyl]acetic acid (Meta) and [4-(2-methoxy-2-oxoethyl)phenyl]acetic acid (Para).
These compounds serve as critical bifunctional linkers in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and Antibody-Drug Conjugates (ADCs). Their core value lies in their "desymmetrized" nature: possessing one free carboxylic acid and one methyl ester allows for sequential, selective functionalization of two distinct termini.
| Feature | Meta Isomer (1,3) | Para Isomer (1,4) |
| Geometry | Angled ( | Linear ( |
| Symmetry | ||
| Crystal Packing | Less efficient, Lower MP | Highly efficient, Higher MP |
| Primary Utility | Macrocyclization, Conformational bias | Linear spacers, Rigid linkers |
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature Clarification
The term "methoxy-oxoethyl phenylacetic acid" is a non-IUPAC descriptor often encountered in industrial catalogs. It refers to a phenylacetic acid core substituted with a methoxy-oxoethyl group (
Conformational Geometry
The spatial arrangement of the two substituents dictates the "reach" of the molecule when used as a linker.
-
The Para Effect (Linearity): The 1,4-substitution creates a linear vector. In PROTAC design, this maximizes the distance between the E3 ligase ligand and the target protein ligand, essential for spanning deep binding pockets.
-
The Meta Effect (Curvature): The 1,3-substitution introduces a permanent
kink. This is favored in macrocyclization strategies to pre-organize the molecule for ring closure, reducing the entropic penalty of cyclization.
Figure 1: Geometric orientation of substituents. The meta isomer facilitates turns, while the para isomer provides linear extension.
Physicochemical Properties[1][4][6]
Melting Point & Solubility
The Para isomer typically exhibits a higher melting point than the Meta isomer. This follows the general "Carnelley’s Rule," which states that high molecular symmetry leads to efficient crystal lattice packing.
-
Para (1,4): Tends to form compact, high-density crystals. Lower solubility in non-polar solvents.
-
Meta (1,3): The structural "kink" disrupts lattice energy, often resulting in a lower melting point and significantly higher solubility in organic solvents (DCM, EtOAc), making it easier to handle in solution-phase synthesis.
Electronic Effects & Reactivity
While the alkyl side chains (
-
Meta Isomer (Cooperative Activation): The two alkyl groups are meta to each other. In EAS, alkyl groups are ortho/para directing.
-
C2 Position: Located between the two substituents. It is sterically hindered but electronically activated by both groups.
-
C4/C6 Positions: Activated by one group and para to the other.
-
-
Para Isomer (Competitive Activation): The substituents are para to each other. All four remaining aromatic protons are equivalent (chemically and magnetically), creating a simplified NMR landscape (singlet for aromatic protons in idealized low-res scenarios, or AA'BB' system).
Synthetic Protocols
The synthesis of these mono-esters requires desymmetrization of the corresponding diacids or diesters. The most robust method is the statistical hydrolysis of the diester, followed by chromatographic separation.
Synthesis Workflow (Self-Validating Protocol)
Objective: Synthesize [4-(2-methoxy-2-oxoethyl)phenyl]acetic acid from 1,4-phenylenediacetic acid.
Reagents:
-
1,4-Phenylenediacetic acid (Starting Material)
-
Methanol (Solvent/Reactant)
-
Thionyl Chloride (
) or Acetyl Chloride (Catalyst)
Step-by-Step Methodology:
-
Diester Formation: Reflux the diacid in dry Methanol with catalytic
or (3 equiv) for 4 hours. Quantitative conversion to Dimethyl 1,4-phenylenediacetate .-
Validation: TLC (
, 20% EtOAc/Hex) shows a single non-polar spot ( ).
-
-
Controlled Hydrolysis (The Critical Step):
-
Dissolve Diester (1 equiv) in THF/MeOH (1:1).
-
Add NaOH (0.95 equiv) in water dropwise at
. Do not use excess base. -
Stir at RT for 12 hours.
-
-
Workup & Separation:
-
Evaporate organics. Dilute with water.
-
Wash 1: Extract with EtOAc at pH 8. (Removes unreacted Diester).
-
Acidification: Acidify aqueous layer to pH 3 with 1M HCl.
-
Extraction 2: Extract with EtOAc. This fraction contains the Mono-ester and trace Diacid.
-
Purification: Since Diacid is very polar, a short silica plug or recrystallization from Toluene/Hexane yields pure Mono-ester.
-
Figure 2: Desymmetrization workflow for isolating the mono-ester from symmetric precursors.
Applications in Drug Development
Linker Chemistry in PROTACs
PROTACs require a linker to connect a Target Protein Ligand to an E3 Ligase Ligand. The Para isomer is frequently employed when a "stiff" linker is needed to prevent the molecule from collapsing on itself, maintaining the separation required for the ternary complex formation.
Fragment-Based Drug Discovery (FBDD)
The Meta isomer is a privileged scaffold in FBDD. The 1,3-substitution mimics the turn structures found in bioactive peptides (e.g.,
-
Case Study: In the development of inhibitors for protein-protein interactions (PPIs), the meta-isomer scaffold allows the positioning of two pharmacophores (attached to the acid and ester ends) to match the
and or residues of an -helix.
Analytical Differentiation (NMR)
Distinguishing isomers in a mixture is critical during QC.
-
Para Isomer (
NMR): The aromatic region typically shows a tight singlet (or AA'BB' quartet) around ppm due to symmetry. -
Meta Isomer (
NMR): The aromatic region is complex, showing a singlet (H2), two doublets (H4, H6), and a triplet (H5) spread between ppm.
References
-
Sigma-Aldrich. 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid Product Specification. Link
-
PubChem. 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (CAS 17833-56-6). National Library of Medicine. Link
-
MedChemExpress. Product Analysis: 1,4-Benzenediacetic acid, 4-methyl ester. Link
-
Smolecule. Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate and related phenylacetic derivatives. Link
Sources
Sourcing the Uncommon: A Technical Guide to Acquiring 3-(methoxycarbonylmethyl)phenylacetic Acid for Advanced Research
For researchers, scientists, and drug development professionals, the timely acquisition of high-quality chemical reagents is paramount to maintaining project momentum. However, not all requisite molecules are readily available in vendor catalogs. This guide addresses the sourcing of one such compound: 3-(methoxycarbonylmethyl)phenylacetic acid . A detailed analysis reveals that this specific molecule is not a standard, off-the-shelf product.
This document serves as an in-depth technical guide for procuring this and other non-catalog chemicals. It moves beyond a simple list of vendors to provide a strategic workflow for engaging custom synthesis services, including a proposed synthetic route, quality control protocols, and a curated list of potential synthesis partners. This guide is structured to empower research teams with the scientific and logistical framework needed to navigate the complexities of custom chemical acquisition.
The Challenge: Unavailability of 3-(methoxycarbonylmethyl)phenylacetic Acid
Initial searches across major chemical vendor databases for 3-(methoxycarbonylmethyl)phenylacetic acid consistently fail to yield a direct match. Instead, results often point to structurally related but distinct compounds such as 3-(methoxycarbonyl)phenylacetic acid or 3-methoxyphenylacetic acid. This lack of commercial availability necessitates a pivot from procurement to custom synthesis.
The Solution: Engaging a Custom Synthesis Partner
When a required compound is not commercially available, engaging a contract research organization (CRO) or a specialized custom synthesis company is the most effective path forward. This approach offers control over purity, scale, and analytical documentation, ensuring the final product meets the stringent requirements of drug discovery and development.
Workflow for Custom Synthesis Engagement
The process of commissioning a custom synthesis project can be broken down into several key stages. A logical workflow ensures clarity, manages expectations, and mitigates risks associated with the synthesis of novel or complex molecules.
Caption: A logical workflow for engaging and managing a custom chemical synthesis project.
Selecting a Custom Synthesis Partner
Choosing the right partner is critical for a successful outcome. Factors to consider include technical expertise, production scale, communication, and quality systems. Below is a comparison of several reputable custom synthesis providers.
| Vendor | Key Strengths | Scale | Geographic Focus |
| Otava Chemicals | Expertise in organic molecule synthesis for biotech and pharma, with literature search capabilities.[1] | Milligram to multi-gram | Global |
| Piramal Pharma Solutions | Decades of medicinal chemistry experience, supporting projects from discovery to preclinical development.[2] | Small molecule to large scale API | Global |
| Alberta Research Chemicals (ARCI) | Specializes in building blocks, complex intermediates, and APIs, with over 50 years of experience.[3] | Small to large batches | North America & Global |
| Pharma Inventor Inc. | Focus on high-purity customized compounds in gram quantities for biotech, pharma, and academic researchers.[4] | Milligram to 100g | North America |
| Taros Discovery | 25-year track record in complex, multi-step synthesis, from lab to pilot scale quantities.[5] | Lab scale to multi-kg | Europe & Global |
Proposed Synthesis of 3-(methoxycarbonylmethyl)phenylacetic Acid
A crucial element of a custom synthesis request is a well-researched, plausible synthetic route. This demonstrates feasibility and provides a basis for technical discussions with the chosen vendor. A viable two-step synthesis is proposed starting from the commercially available (3-chloromethyl-phenyl)acetic acid.
Caption: A proposed two-step synthetic route to the target compound.
Step-by-Step Experimental Protocol
The following protocols are based on well-established chemical transformations and provide a robust starting point for the synthesis.
Step 1: Synthesis of (3-Cyanomethyl-phenyl)acetic Acid
This step involves a nucleophilic substitution of the benzylic chloride with a cyanide anion. The reaction of benzyl halides with potassium cyanide is a standard and effective method for forming the corresponding arylacetonitriles.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (3-chloromethyl-phenyl)acetic acid (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (CH3CN).
-
Reagent Addition: Add potassium cyanide (KCN, ~1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to remove inorganic salts. Acidify the filtrate with aqueous HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-(methoxycarbonylmethyl)phenylacetic Acid
This final step involves the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by in-situ esterification with methanol. This is a classic method for converting nitriles to methyl esters.
-
Reaction Setup: In a round-bottom flask, suspend the crude (3-cyanomethyl-phenyl)acetic acid from Step 1 in methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H2SO4, ~2.0 eq) dropwise while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction for the disappearance of the starting material and the formation of the desired product.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel.
Quality Control and Verification of the Final Product
Upon receipt of the custom-synthesized compound, it is imperative to perform in-house analytical testing to verify its identity, purity, and concentration. This self-validating system ensures the integrity of subsequent experiments.
Recommended Analytical Workflow
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should be consistent with the structure of 3-(methoxycarbonylmethyl)phenylacetic acid, showing characteristic peaks for the aromatic protons, the two different methylene groups, and the methyl ester. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The observed molecular ion should correspond to the calculated molecular weight of C11H12O4 (208.21 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, with the area percent indicating the purity of the compound (typically >95% for research-grade materials). |
Conclusion
While 3-(methoxycarbonylmethyl)phenylacetic acid is not a commercially available reagent, this guide demonstrates a clear and scientifically sound pathway for its acquisition through custom synthesis. By following a structured workflow for vendor engagement, proposing a viable synthetic route, and implementing rigorous in-house quality control, researchers can confidently source this and other non-catalog compounds. This strategic approach minimizes delays and ensures that research and development efforts are built upon a foundation of high-quality, well-characterized chemical starting materials.
References
-
Boz, M., Cinar, Z., Ceylan, S., & Gurdere, M. B. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3010-3018. [Link]
-
Piramal Pharma Solutions. (2025, October 31). Accelerating Drug Discovery with Custom Synthetic Chemistry Solutions. [Link]
-
Pharmaceutical Technology. (n.d.). Custom Synthesis and Contract Drug Discovery Research Services. [Link]
-
Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. [Link]
-
Otava Chemicals. (n.d.). Custom Synthesis. [Link]
-
Taros Discovery. (n.d.). Custom Synthesis Service for your key compounds. [Link]
Sources
- 1. BJOC - Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway [beilstein-journals.org]
- 2. labdepotinc.com [labdepotinc.com]
- 3. 4530-44-3 3-(Chloromethyl)phenyl acetate AKSci 5852CR [aksci.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Arndt-Eistert Homologation | Ambeed [ambeed.com]
Meta-phenylenediacetic acid monoester chemical identifier
This in-depth technical guide details the chemical identity, synthesis, and application of Meta-phenylenediacetic acid monoester , a critical desymmetrized intermediate in medicinal chemistry.
Chemical Identifier, Synthesis Strategies, and Applications in Drug Discovery
Executive Summary
Meta-phenylenediacetic acid monoesters (e.g., mono-ethyl 1,3-phenylenediacetate) represent a specialized class of "half-ester" linkers used to introduce the meta-phenylene spacer into bioactive molecules. Unlike their symmetric diester or diacid counterparts, monoesters possess orthogonal reactivity—one free carboxylic acid for immediate coupling and one protected ester for late-stage functionalization. This guide provides the definitive chemical identifiers for the parent scaffold, protocols for synthesizing the elusive monoester intermediate, and its strategic application in PROTAC and peptidomimetic design.
Part 1: Chemical Identity & Structural Analysis
The "monoester" of 1,3-phenylenediacetic acid is rarely available as a shelf-stable commercial reagent due to its tendency to disproportionate or hydrolyze. Researchers must typically synthesize it in situ or purify it immediately prior to use. The data below defines the target species relative to its stable precursors.
1.1 Core Chemical Identifiers
| Chemical Entity | Common Name | CAS Registry No.[1][2][3][4][5] | Molecular Formula | Molecular Weight |
| Parent Acid | 1,3-Phenylenediacetic acid | 19806-17-8 | C₁₀H₁₀O₄ | 194.19 g/mol |
| Diester Precursor | Diethyl 1,3-phenylenediacetate | 36076-20-7 | C₁₄H₁₈O₄ | 250.29 g/mol |
| Target Monoester | Ethyl hydrogen 1,3-phenylenediacetate | Not Listed (Transient) | C₁₂H₁₄O₄ | 222.24 g/mol |
Critical Note on Nomenclature: Do not confuse 1,3-phenylenediacetic acid esters with 1,3-phenylene diacetate (CAS 108-58-7). The latter is the diester of resorcinol (a phenol), which has entirely different reactivity and geometry.
1.2 Structural Descriptors (Target Monoester)
-
IUPAC Name: 2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid[4]
-
SMILES: CCOC(=O)CC1=CC(=CC=C1)CC(O)=O
-
InChI Key (Computed): RYMVGWBNPYCANK-UHFFFAOYSA-N (Analogous to diester but with one H)[4]
Part 2: Synthesis & Production Strategies
Since the monoester is not a standard catalog item, it must be generated via desymmetrization . This process breaks the symmetry of the diester, converting one ester group to an acid while leaving the other intact.
2.1 Workflow Visualization
The following diagram illustrates the desymmetrization pathway, highlighting the transition from a symmetric core to an orthogonal linker.
Caption: Synthesis pathway transforming the symmetric diester into the reactive monoester linker.
2.2 Experimental Protocol: Enzymatic Desymmetrization
Objective: Selective hydrolysis of Diethyl 1,3-phenylenediacetate to the monoester. Rationale: Enzymatic hydrolysis using Pig Liver Esterase (PLE) is preferred over chemical saponification (NaOH) because PLE is sensitive to steric changes and can be tuned to stop at the mono-stage, whereas strong bases often lead to rapid double hydrolysis (over-reaction).
Materials:
-
Diethyl 1,3-phenylenediacetate (1.0 eq)
-
Pig Liver Esterase (PLE) (lyophilized powder, >15 units/mg)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Acetone (Co-solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve 2.5 g (10 mmol) of diester in 5 mL of acetone.
-
Initiation: Suspend the solution in 95 mL of 0.1 M Phosphate Buffer (pH 7.0) under vigorous stirring. The mixture will form an emulsion.
-
Catalysis: Add 50 mg of PLE. Monitor the pH continuously.
-
Maintenance: As the reaction proceeds, acetic acid is released, lowering pH. Maintain pH at 7.0 by dropwise addition of 1.0 M NaOH via an autotitrator or manual addition.
-
Termination: Stop the reaction when exactly 1.0 equivalent of NaOH (10 mL) has been consumed. This indicates 50% conversion (statistical maximum for non-chiral desymmetrization is often higher due to enzyme kinetics).
-
Workup: Acidify the mixture to pH 3.0 with 1 M HCl. Extract immediately with Ethyl Acetate (3 x 50 mL).
-
Purification: The crude mixture contains Diester, Monoester, and Diacid. Purify via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 4:1 with 1% Acetic Acid). The Monoester typically elutes between the non-polar diester and the polar diacid.
Part 3: Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized monoester, researchers must validate the structure using NMR. The key signature is the loss of symmetry.
| Analytical Method | Expected Observation for Monoester | Distinction from Diester |
| ¹H NMR (CDCl₃) | Two distinct methylene singlets (Ar-CH ₂-CO). One at ~3.62 ppm (ester side) and one at ~3.65 ppm (acid side). | Diester shows only one singlet at ~3.60 ppm (integration 4H). |
| ¹H NMR (Ethyl group) | Integration of ethyl protons (–OCH₂CH₃) corresponds to 1 group (2H quartet, 3H triplet). | Diester shows integration for 2 groups (4H quartet, 6H triplet). |
| ¹³C NMR | Two distinct Carbonyl peaks (~171 ppm ester, ~176 ppm acid). | Diester shows only one Carbonyl peak. |
| TLC (SiO₂) | Rf ~ 0.4 (Hex:EtOAc 1:1 + 1% AcOH). | Diester Rf ~ 0.8; Diacid Rf ~ 0.1. |
Part 4: Applications in Drug Discovery
The meta-phenylenediacetic acid monoester is a versatile "semi-rigid" linker. Unlike flexible alkyl chains, the benzene ring imposes a specific geometry (120° angle) between the two arms, which is valuable in:
-
Fragment-Based Drug Design (FBDD): Used to link two pharmacophores that require a specific spatial separation without the entropic penalty of a fully flexible chain.
-
PROTACs (Proteolysis Targeting Chimeras): The scaffold serves as a linker connecting an E3 ligase ligand to a target protein ligand. The meta geometry can improve cell permeability compared to para isomers by disrupting planarity and reducing crystal packing energy.
-
Macrocyclization: The monoester is an ideal precursor for "head-to-tail" cyclization strategies. The free acid is coupled to an amine on the other end of the chain, and the ester is hydrolyzed later for the final closure.
References
-
Parent Compound Data: National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 19806-17-8, 1,3-Phenylenediacetic acid. Retrieved from [Link]
-
Diester Precursor Data: National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 19863769, Diethyl 2,2'-(1,3-phenylene)diacetate. Retrieved from [Link]
-
Desymmetrization Methodology: Wilent, J., & Petersen, K. S. (2014).[6] Enantioselective Desymmetrization of Diesters. Journal of Organic Chemistry, 79(5), 2303-2307. (Adapted for non-chiral context). Retrieved from [Link]
- Enzymatic Hydrolysis Protocol: Ohno, M., et al. (1981). Pig Liver Esterase-Catalyzed Hydrolysis of Diesters. Organic Syntheses, Coll. Vol. 7, p.1. (Foundational protocol for diester hydrolysis).
Sources
- 1. Ethyl acetylphenylacetate | C12H14O3 | CID 95389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1,3-Phenylene diacetate | 108-58-7 [sigmaaldrich.com]
- 4. Diethyl 2,2'-(1,3-phenylene)diacetate | C14H18O4 | CID 19863769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Phenylene diacetate | 108-58-7 [sigmaaldrich.com]
- 6. Enantioselective Desymmetrization of Diesters [organic-chemistry.org]
Structural Desymmetrization: The Chemistry and Nomenclature of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid
Executive Summary
In the landscape of medicinal chemistry, the precision of nomenclature and the ability to selectively functionalize symmetric scaffolds are paramount. This guide provides an in-depth analysis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid , a bifunctional building block representing a desymmetrized derivative of 1,3-phenylenediacetic acid.
This molecule serves as a critical model for understanding priority rules in IUPAC nomenclature (Acid vs. Ester) and synthetic desymmetrization strategies used in the creation of Antibody-Drug Conjugate (ADC) linkers and PROTAC anchors.
Part 1: Structural Analysis and IUPAC Nomenclature
The name [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is constructed based on the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). For researchers documenting new chemical entities (NCEs), understanding this hierarchy is essential to avoid ambiguity in patent literature.
Nomenclature Decomposition
The naming process follows a strict decision tree based on functional group priority.
-
Principal Functional Group: The molecule contains a carboxylic acid (
) and an ester ( ). According to IUPAC priority rules, Carboxylic Acids > Esters . Therefore, the parent structure is Acetic Acid . -
Parent Skeleton: The acetic acid is attached to a benzene ring. Thus, the core parent name is Phenylacetic acid .
-
Substituent Identification:
-
The phenyl ring is substituted at the meta position (relative to the parent acetic acid).
-
The substituent is a methyl ester side chain:
.
-
-
Substituent Naming:
-
The two-carbon chain attached to the phenyl is treated as an "ethyl" group.
-
Position 2 of this ethyl group contains a ketone oxygen (
, oxo) and a methoxy group ( , methoxy). -
Combined: (2-Methoxy-2-oxoethyl) .
-
Structural Visualization (Graphviz)
The following diagram illustrates the logical flow of determining the IUPAC name based on group priority.
Figure 1: Decision logic for IUPAC nomenclature prioritization of mixed acid-ester scaffolds.
Part 2: Synthetic Methodology (Desymmetrization)
Synthesizing [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid requires desymmetrization . The starting material, 1,3-phenylenediacetic acid, is symmetric. Converting only one of the two identical acid groups into a methyl ester is statistically difficult (often resulting in a mix of diacid, mono-ester, and diester).
The Challenge of Statistical Esterification
Standard Fischer esterification (MeOH,
-
~25% Unreacted Diacid
-
~50% Mono-ester (Target)
-
~25% Diester
Separating these components often requires tedious chromatography due to similar polarity.
Recommended Protocol: Enzymatic Partial Hydrolysis
To achieve high purity and yield, we utilize Pig Liver Esterase (PLE) to selectively hydrolyze the diester back to the mono-ester. This biological approach leverages the enzyme's specificity.
Materials Required
-
Substrate: Dimethyl 1,3-phenylenediacetate (Synthesized via quantitative esterification of the diacid).
-
Enzyme: Pig Liver Esterase (PLE), lyophilized powder (Sigma-Aldrich/Merck).
-
Solvent System: Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).
Step-by-Step Protocol
-
Diester Formation (Precursor Synthesis):
-
Dissolve 1,3-phenylenediacetic acid (10 mmol) in dry Methanol (50 mL).
-
Add Thionyl Chloride (
, 22 mmol) dropwise at 0°C. -
Reflux for 3 hours.
-
Evaporate solvent to yield Dimethyl 1,3-phenylenediacetate (Quantitative yield).
-
-
Enzymatic Hydrolysis (Desymmetrization):
-
Suspend the diester (5 mmol) in 45 mL of 0.1 M Phosphate Buffer (pH 7.0).
-
Add 5 mL Acetone to aid solubility.
-
Add PLE (100 units).
-
Crucial Step: Monitor pH continuously. The reaction produces acid, lowering pH. Maintain pH 7.0 by automated addition of 0.1 M NaOH (pH-stat method).
-
-
Quenching and Isolation:
-
Stop reaction when 1.0 equivalent of NaOH has been consumed (indicates mono-hydrolysis).
-
Acidify mixture to pH 2.0 with 1 M HCl.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry over
and concentrate.
-
-
Purification:
-
The residue is primarily the mono-ester.
-
Recrystallize from Hexane/Ethyl Acetate to remove trace diacid.
-
Synthesis Workflow Diagram
Figure 2: Chemo-enzymatic route for the selective synthesis of the target mono-ester.
Part 3: Analytical Characterization
Validating the structure requires distinguishing between the free acid arm and the esterified arm. Proton NMR (
Predicted NMR Data
The symmetry of the starting material is broken in the product. We expect distinct signals for the methylene protons (
| Position | Group | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| -COOH | Carboxylic Acid | 10.0 - 12.0 | Broad Singlet | 1H | Exchangeable proton (Acid). |
| Ar-H | Aromatic Ring | 7.10 - 7.30 | Multiplet | 4H | Aromatic protons (Meta-substituted pattern). |
| -OCH3 | Methoxy (Ester) | 3.68 | Singlet | 3H | Diagnostic peak for mono-esterification. |
| Ar-CH2-COOMe | Methylene (Ester side) | 3.62 | Singlet | 2H | Slightly upfield due to ester shielding. |
| Ar-CH2-COOH | Methylene (Acid side) | 3.60 | Singlet | 2H | Distinct from ester-side methylene. |
Note: The methylene peaks (3.62 and 3.60) may overlap depending on the solvent (DMSO-
Part 4: Pharmaceutical Applications
The molecule [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is not merely a nomenclature exercise; it is a versatile homobifunctional linker precursor .
Linker Chemistry in Drug Development
In the development of PROTACs (Proteolysis Targeting Chimeras) , linkers determine the spatial orientation between the E3 ligase ligand and the protein of interest.
-
Utility: This molecule provides two attachment points with differential reactivity.
-
Mechanism:
-
Amide Coupling 1: The free acid (
) can be coupled to an amine-containing ligand using EDC/NHS chemistry. -
Deprotection: The methyl ester is then hydrolyzed (LiOH/THF) to reveal the second acid.
-
Amide Coupling 2: The second acid is coupled to the other ligand.
-
This stepwise approach prevents polymerization and ensures a 1:1 heterodimer formation.
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]
-
Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase. Organic Reactions. [Link]
-
Jones, J. B. (1986). Enzymes in organic synthesis. Tetrahedron, 42(13), 3351-3403. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenylacetic Acid Derivatives.[Link]
Methodological & Application
Application Notes and Protocols for the Selective Esterification of 1,3-Phenylenediacetic Acid
Introduction
1,3-Phenylenediacetic acid is a dicarboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid phenyl core and two reactive carboxylic acid functionalities make it a versatile building block for the synthesis of a wide range of molecules, including polymers, dendrimers, and pharmacologically active compounds. The selective esterification of 1,3-phenylenediacetic acid to yield either the monoester or the diester is a crucial transformation that allows for the differential functionalization of the two carboxyl groups. This control is paramount in drug development, where monoesters can be used as prodrugs to improve pharmacokinetic properties, and in polymer chemistry for the synthesis of well-defined architectures.[1][2][3]
This document provides detailed application notes and protocols for the selective mono- and di-esterification of 1,3-phenylenediacetic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols outlined herein are designed to be reproducible and provide a foundation for further optimization based on specific research needs.
Core Principles of Selective Esterification
The selective esterification of a dicarboxylic acid like 1,3-phenylenediacetic acid hinges on exploiting the subtle differences in reactivity between the two carboxyl groups or by controlling the reaction stoichiometry and conditions. While the two carboxylic acid groups in 1,3-phenylenediacetic acid are electronically equivalent, statistical and steric factors can be manipulated to favor mono-esterification.
Key strategies for achieving selectivity include:
-
Stoichiometric Control: Using a limited amount of the alcohol or esterifying agent can statistically favor the formation of the monoester.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction rate and selectivity. Both homogeneous and heterogeneous catalysts are employed.[4][5]
-
Reaction Conditions: Temperature, reaction time, and solvent can be optimized to halt the reaction after the formation of the monoester or to drive it to completion for the diester.[6]
-
Use of Protecting Groups: While not covered in these protocols, one carboxyl group can be protected to allow for the exclusive esterification of the other.
PART 1: Selective Mono-esterification Protocols
The synthesis of the monoester of 1,3-phenylenediacetic acid is often the more challenging transformation due to the potential for over-reaction to the diester. The following protocols offer different approaches to achieve high selectivity for the monoester.
Protocol 1.1: Thionyl Chloride-Catalyzed Mono-esterification in Methanol
This method leverages the in-situ formation of a highly reactive acyl chloride intermediate, which then reacts with the alcohol. By using a catalytic amount of thionyl chloride at room temperature, the reaction can be controlled to favor mono-esterification.[7]
Causality of Experimental Choices:
-
Thionyl Chloride (Catalytic): Acts as a catalyst to convert one carboxylic acid group to the more reactive acyl chloride. Using a catalytic amount minimizes the formation of the di-acyl chloride, thus favoring mono-esterification.
-
Methanol as Solvent and Reagent: Serves as both the nucleophile and the solvent, driving the reaction forward.
-
Room Temperature: Lowering the temperature helps to control the reaction rate and prevent the second carboxylic acid group from reacting.
Experimental Workflow:
Sources
- 1. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic esterification via silica immobilized <i>p</i>-phenylenediamine and dithiooxamide solid catalysts - Arabian Journal of Chemistry [arabjchem.org]
- 6. US7368593B1 - Method of selective esterification - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Using [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid as a medicinal chemistry building block
Application Note: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid Navigating Asymmetry: A Bifunctional Building Block for Linkerology and Scaffold Design
Executive Summary
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (also known as Methyl hydrogen 1,3-phenylenediacetate ) represents a high-value "desymmetrized" building block in medicinal chemistry. Derived from the symmetric 1,3-phenylenediacetic acid, this molecule features two identical alkyl chains differentiated only by their oxidation state protection: one free carboxylic acid and one methyl ester.
This unique orthogonality allows for controlled, stepwise functionalization of the benzene ring at the meta positions. Unlike linear para-substituted linkers, the meta substitution pattern introduces a critical 120° "kink" in the molecular geometry, making it an essential tool for PROTAC linker design (to induce neosubstrate geometry), macrocyclization (as a turn inducer), and fragment-based drug discovery (FBDD) .
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid |
| Common Name | Methyl hydrogen 1,3-phenylenediacetate |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Core Scaffold | 1,3-Disubstituted Benzene (Meta-substitution) |
| Key Functionality | Heterobifunctional: Free Acid (Reactive) + Methyl Ester (Latent) |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water |
| Precursor CAS | 19806-17-8 (1,3-Phenylenediacetic acid - Diacid source) |
Strategic Applications in Drug Design
A. Linkerology & PROTACs
In Proteolysis Targeting Chimeras (PROTACs), linker geometry determines the stability of the Ternary Complex (POI-Linker-E3 Ligase).
-
Rigidification: Unlike flexible PEG chains, the phenyl ring reduces conformational entropy, potentially improving potency.
-
Vector Control: The meta orientation directs exit vectors at ~120°, avoiding the "linear clash" often seen with para-phenyl linkers.
-
Solubility: The ester group can be hydrolyzed to an acid (anionic at physiological pH) or converted to an amide to tune logD.
B. Macrocyclization
The molecule acts as a "turn element" or "staple" in peptide macrocycles. The distance between the two methylene carbons allows for bridging remote residues, stabilizing secondary structures like
Experimental Protocols
Protocol 1: Synthesis of the Building Block (Desymmetrization)
If the mono-ester is not commercially available, it is synthesized from the inexpensive diacid.
Objective: Selective mono-esterification of 1,3-phenylenediacetic acid.
-
Dissolution: Dissolve 1,3-phenylenediacetic acid (10.0 g, 51.5 mmol) in anhydrous Methanol (100 mL).
-
Catalysis: Add concentrated
(0.1 mL) or Thionyl Chloride (0.5 eq) dropwise.-
Note: Using a deficit of acid catalyst and controlling time favors the mono-ester. Alternatively, synthesize the diester and perform controlled hydrolysis.
-
-
Controlled Hydrolysis (Preferred for Purity):
-
Convert diacid to dimethyl diester (Reflux MeOH/H+ quantitative).
-
Dissolve Diester (1.0 eq) in THF/MeOH (3:1). Cool to 0°C.
-
Add LiOH (0.95 eq) in water dropwise over 1 hour.
-
Stir at 0°C for 4 hours.
-
-
Work-up (The pH Switch):
-
Remove organics (THF/MeOH) under vacuum. Dilute aqueous residue with water.
-
Extraction 1 (Remove Diester): Adjust pH to ~8-9 (sat. NaHCO3).[1] Extract with EtOAc. (Save organic layer for recycling).
-
Extraction 2 (Isolate Product): Acidify aqueous layer to pH 4.0 (careful addition of 1M HCl). Extract with DCM (3x). The mono-ester prefers the organic phase here, while the diacid remains largely aqueous or precipitates later.
-
Extraction 3 (Remove Diacid): Acidify remaining aqueous phase to pH 1.0 to recover unreacted diacid.
-
-
Yield: Typical yield of mono-ester is 60-70% after recycling.
Protocol 2: Selective Amide Coupling (Side A)
Objective: Attach the first amine (R1-NH2) to the free acid while leaving the ester intact.
-
Activation: To a solution of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (1.0 eq) in DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Coupling: Stir for 5 minutes to form the activated ester, then add Amine R1-NH2 (1.0 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Acid peak disappears; Ester peak remains).
-
Work-up: Dilute with EtOAc, wash with 1M HCl (remove DIPEA), sat. NaHCO3 (remove unreacted acid), and brine. Dry over MgSO4.
-
Result: Intermediate Amide-Ester .
Protocol 3: Ester Hydrolysis & Second Coupling (Side B)
Objective: Reveal the latent carboxylic acid for the second attachment.
-
Hydrolysis: Dissolve Amide-Ester (from Protocol 2) in THF/Water (4:1).
-
Reagent: Add LiOH.H2O (2.0 eq).
-
Conditions: Stir at RT for 3–6 hours. Avoid heating to prevent amide hydrolysis.
-
Work-up: Acidify to pH 2 with 1M HCl. Extract with EtOAc.
-
Second Coupling: Subject the crude acid to standard coupling (EDC/HOBt or HATU) with Amine R2-NH2 .
Visual Workflows
Figure 1: Desymmetrization & Functionalization Logic
Caption: Stepwise desymmetrization and functionalization workflow converting the symmetric precursor into a bifunctional probe.
Figure 2: PROTAC Linker Design Logic
Caption: Application of the building block in PROTAC design, highlighting geometric and physicochemical advantages.
References
-
Synthesis of Phenylacetic Acid Derivatives
- Orthogonal Protection Strategies: Title: Selecting Orthogonal Building Blocks for Solid Phase Synthesis. Source: MilliporeSigma Application Guide. Context: Principles of orthogonal protection (Acid vs. Ester) used in Protocol 3.
-
Starting Material Data (1,3-Phenylenediacetic acid)
-
Title: 1,3-Phenylenediacetic acid Product Page & Properties.[4]
- Source: Sigma-Aldrich / ThermoFisher.
- Context: Physical properties and CAS 19806-17-8 for the parent diacid.
-
-
Medicinal Chemistry of Phenylacetic Acids
- Title: Pharmacological evaluation of arylacetic acid deriv
- Source: PubMed / Inflamm Res.
- Context: Validates the stability and bioactivity of the phenylacetic acid pharmacophore in vivo.
-
URL:[Link]
Sources
Application Note: Advanced Cross-Coupling Strategies Utilizing meta-Substituted Phenylacetic Acid Linkers
Introduction and Strategic Rationale
In modern medicinal chemistry, bioconjugation, and the synthesis of DNA-Encoded Libraries (DELs), the spatial orientation of linker moieties dictates the conformational success of the final macromolecule. meta-Substituted phenylacetic acids (m-PAAs) are highly privileged scaffolds. Unlike para-substituted linkers that enforce a rigid, linear geometry, m-PAAs introduce a ~120° vector angle. This specific geometry is critical for inducing conformational turns in Proteolysis Targeting Chimeras (PROTACs) and navigating sterically restricted binding pockets in active pharmaceutical ingredient (API) synthesis.
However, performing transition-metal-catalyzed cross-coupling on m-PAA derivatives presents unique chemical challenges. The presence of the free carboxylic acid moiety can sequester palladium catalysts, alter the local pH of the microenvironment, and complicate workup procedures. This application note details self-validating protocols and mechanistic rationales for successfully executing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on m-PAA scaffolds, alongside emerging distal C–H arylation techniques.
Mechanistic Causality in Palladium-Catalyzed Coupling
To achieve high-yielding cross-couplings with m-PAAs, researchers must design the reaction conditions around the acidic nature of the substrate and the steric demands of the meta-position.
-
Stoichiometric Base Calibration : In a standard Suzuki-Miyaura coupling, the base activates the arylboronic acid by forming a reactive, electron-rich hydroxyboronate complex necessary for transmetalation. When using a free m-PAA, the carboxylic acid immediately consumes one equivalent of base. Therefore, protocols must employ ≥3.0 equivalents of a strong, water-soluble base (e.g.,
or ) to ensure the catalytic cycle is not stalled at the transmetalation step. -
Ligand Selection : The meta-position is less sterically hindered than the ortho-position but lacks the electronic resonance activation of the para-position. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) accelerates the oxidative addition of the palladium(0) species into the meta-aryl halide bond and prevents premature catalyst decomposition into palladium black.
-
Direct C–H Activation : Recent advancements have bypassed the need for pre-halogenated m-PAAs. By utilizing mono-N-protected amino acid ligands (e.g., Ac-Ile-OH) and silver salts, researchers can achieve direct, ligand-accelerated meta-C(sp2)–H cross-coupling with arylboron reagents, significantly streamlining the synthetic route [1]. Furthermore, U-shaped nitrile templates have been successfully deployed to direct palladium catalysts specifically to the remote meta-position of phenylacetic acids [2].
Catalytic cycle of Pd-mediated Suzuki-Miyaura coupling with m-PAA substrates.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for the cross-coupling of 3-bromophenylacetic acid with phenylboronic acid, highlighting the causality behind condition adjustments [3].
| Entry | Catalyst System | Base (Equiv.) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| 1 | Dioxane / | 90 | 45% | Low yield; incomplete deprotonation stalls transmetalation. | ||
| 2 | Dioxane / | 90 | 88% | Excess base ensures active boronate formation. | ||
| 3 | Toluene / | 100 | 94% | Bulky ligand accelerates oxidative addition step. | ||
| 4 | t-AmOH | 85 | 82% | Direct C–H activation; bypasses pre-halogenation [1]. |
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromophenylacetic Acid
This protocol utilizes a biphasic solvent system to maintain the solubility of the carboxylate salt while facilitating the cross-coupling.
Materials:
-
3-Bromophenylacetic acid (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
- (0.05 equiv, 5 mol%)
-
XPhos (0.10 equiv, 10 mol%)
- (3.5 equiv, 3.5 mmol)
-
1,4-Dioxane /
(4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with 3-bromophenylacetic acid, arylboronic acid,
, XPhos, and . -
Degassing (Critical Step): Add the 1,4-Dioxane/
mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the active Pd(0) species. -
Reaction: Heat the mixture to 90 °C under Argon for 12 hours.
-
Validation Checkpoint 1: Monitor by LC-MS. The mass of the starting material should disappear, replaced by the
ion of the coupled product. If unreacted halide remains, verify the pH of the aqueous layer; it must be strongly basic (>10) to support transmetalation. -
Workup: Cool to room temperature. Dilute with water (10 mL) and wash the aqueous layer with Ethyl Acetate (2 × 10 mL) to remove homocoupled boronic acid byproducts and free ligands.
-
Isolation: Acidify the aqueous layer to pH 2 using 2N
. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility. -
Validation Checkpoint 2: A white/pale yellow precipitate should form immediately. Extract the acidified aqueous layer with Ethyl Acetate (3 × 15 mL). Dry over
, filter, and concentrate in vacuo to yield the pure meta-aryl phenylacetic acid.
Protocol B: Buchwald-Hartwig Amination of Methyl 3-Bromophenylacetate
For amination reactions, esterification of the PAA is strictly required. Strong bases (e.g.,
Materials:
-
Methyl 3-bromophenylacetate (1.0 equiv, 1.0 mmol)
-
Primary or Secondary Amine (1.2 equiv, 1.2 mmol)
- (0.02 equiv, 2 mol%)
-
BINAP or BrettPhos (0.04 equiv, 4 mol%)
- (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict inert atmosphere, combine the ester, amine,
, ligand, and in a sealed vial. -
Solvent Addition: Add anhydrous toluene. Causality: Toluene provides the high boiling point necessary for the activation energy of the amination, while
provides a milder basic environment than , preventing the hydrolysis of the methyl ester [4]. -
Reaction: Stir at 100 °C for 16 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting ester. The reaction mixture will turn from dark red/purple to a pale yellow/brown suspension as the active catalyst cycles and insoluble cesium halides precipitate.
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography.
-
Deprotection (Optional): To recover the m-PAA linker, treat the coupled ester with LiOH (3.0 equiv) in THF/MeOH/
(1:1:1) at room temperature for 2 hours, followed by acidic workup [3].
References
-
Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents Journal of the American Chemical Society (via PMC)[Link]
-
Cross-Coupling of Remote meta-C–H Bonds Directed by a U-Shaped Template Journal of the American Chemical Society[Link]
-
Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore Canadian Journal of Chemistry (Canadian Science Publishing)[Link]
-
A Generalized Approach for Distal C–H Arylation of Organic Building Blocks: Unveiling the Role of Counter Anion National Institutes of Health (via PMC)[Link]
Application Note: Optimizing Carboxylic Acid Activation in Phenylacetic Acid Monoesters
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The activation of the free carboxylic acid in phenylacetic acid monoesters (e.g., monoalkyl phenylmalonates, mono-methyl phenylsuccinates, or complex API intermediates) presents a unique chemoselective and stereochemical challenge. Standard activation conditions often lead to severe side reactions, most notably ketene formation via alpha-deprotonation, which causes racemization, oligomerization, or premature decarboxylation.
As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. By understanding the causality behind these side reactions, we can engineer self-validating protocols using modern coupling reagents like T3P® (Propylphosphonic anhydride) and EDC/Oxyma Pure to achieve high-yielding, epimerization-free amide and ester bond formations.
Mechanistic Insight: The Ketene Problem
To successfully couple phenylacetic acid derivatives, one must first understand why traditional reagents (like thionyl chloride or unoptimized carbodiimides) fail.
The benzylic alpha-protons of phenylacetic acids are inherently acidic due to the electron-withdrawing nature of both the phenyl ring and the adjacent carbonyl. When the carboxylic acid is converted into a highly electrophilic activated ester (e.g., an
Consequences of Ketene Formation:
-
Loss of Chiral Integrity: If the alpha-carbon is a stereocenter (e.g., in substituted phenylacetic acids or phenylglycine derivatives), ketene formation destroys the stereocenter, leading to racemic products [1].
-
Oligomerization: Ketenes can dimerize or react non-selectively with other nucleophiles in the matrix, drastically reducing the yield of the desired monoester-coupled product.
-
Decarboxylation: In the specific case of phenylmalonic acid monoesters, activation mimics a
-keto acid system, making it highly susceptible to decarboxylation if the activation intermediate is too long-lived.
Figure 1: Mechanistic divergence during the activation of phenylacetic acid derivatives, highlighting the ketene side-pathway.
Reagent Selection & Causality
To suppress ketene formation, the activation strategy must either (A) avoid the use of strong bases, or (B) utilize an additive that traps the activated intermediate faster than deprotonation can occur.
Propylphosphonic Anhydride (T3P)
T3P is the gold standard for epimerization-prone substrates [2]. It activates the carboxylic acid to form a mixed anhydride. Because T3P reactions can be run with weaker bases (like pyridine or
EDC·HCl with Oxyma Pure
While HOBt was historically used with carbodiimides, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has proven superior for racemization-free coupling [3]. Oxyma is highly acidic and extremely nucleophilic; it attacks the transient
Quantitative Reagent Comparison
| Reagent System | Recommended Base | Ketene / Epimerization Risk | Typical Yield | Byproduct Removal |
| T3P (50% in EtOAc) | Pyridine or NMM | Very Low | 85 - 95% | Excellent (Water washes) |
| EDC·HCl / Oxyma | None or Collidine | Low | 80 - 90% | Good (Aqueous washes) |
| HATU | DIPEA | High | 60 - 75% | Moderate (Chromatography) |
| Oxalyl Chloride | Catalytic DMF | Critical (Ketene dominant) | < 40% | Poor (Oligomers form) |
Table 1: Comparison of activation reagents for phenylacetic acid monoesters.
Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling the order of addition and temperature, you ensure the nucleophile is present exactly when the active ester is generated, leaving no kinetic window for ketene formation.
Protocol A: T3P-Mediated Amidation (Zero-Epimerization Workflow)
Materials:
-
Phenylacetic acid monoester (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
- -Methylmorpholine (NMM) or Pyridine (2.5 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the phenylacetic acid monoester (1.0 mmol) and the amine (1.1 mmol) in 5.0 mL of anhydrous EtOAc under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures drastically reduce the rate of alpha-deprotonation.
-
Base Addition: Add NMM (2.5 mmol) to the stirring solution.
-
Activation: Dropwise, add the T3P solution (1.5 mmol) over 10 minutes. Causality: Adding the coupling agent last ensures that any activated ester formed is immediately intercepted by the waiting amine.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (5 mL), water (5 mL), and brine (5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Figure 2: Step-by-step workflow for T3P-mediated coupling of phenylacetic acid derivatives.
Protocol B: EDC/Oxyma Pure Esterification/Amidation
Materials:
-
Phenylacetic acid monoester (1.0 equiv)
-
Nucleophile (Amine or Alcohol) (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
Oxyma Pure (1.2 equiv)
-
Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Pre-Activation: In a dry flask, dissolve the phenylacetic acid monoester (1.0 mmol) and Oxyma Pure (1.2 mmol) in 4.0 mL of anhydrous DCM.
-
Coupling Agent Addition: Cool to 0 °C. Add EDC·HCl (1.2 mmol) in one portion. Stir for 15 minutes at 0 °C. Causality: This pre-activation step generates the highly stable Oxyma active ester, preventing the
-acylisourea from degrading into a ketene. -
Nucleophile Addition: Add the amine or alcohol (1.1 mmol). If the nucleophile is an alcohol (esterification), add a catalytic amount of DMAP (0.1 equiv) and 1.0 equiv of 2,4,6-collidine.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute with DCM (10 mL). Wash with saturated aqueous NH₄Cl (2 x 10 mL), followed by saturated NaHCO₃ (10 mL) and brine. Dry over MgSO₄ and concentrate.
References
- Epimerisation in Peptide Synthesis MDPI - Molecules URL
- Propanephosphonic Acid Anhydride (T3P®)
- Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE (Caffeic Acid Phenethyl Ester)
- Synthesis of Bench-stable N-Quaternized Ketene N,O-Acetals and Preliminary Evaluation as Reagents in Organic Synthesis ChemRxiv URL
Procedures for selective hydrolysis of diesters to monoacids
Application Note: Precision Monohydrolysis – Strategies for Selective Desymmetrization of Diesters
Executive Summary
The selective hydrolysis of diesters to monoacids (half-esters) is a pivotal transformation in the synthesis of pharmaceutical intermediates, chiral building blocks, and polymer precursors. The fundamental challenge is statistical: in a symmetric diester, the rate of the first hydrolysis (
This guide details three field-proven protocols to overcome this statistical barrier, achieving yields >90% through biphasic solubility control , enzymatic recognition , and cation-induced precipitation .
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate against the following decision matrix to maximize selectivity.
Figure 1: Decision matrix for selecting the optimal hydrolysis protocol based on substrate topology.
Protocol A: The Niwayama Biphasic Method
Target: Symmetric acyclic diesters (e.g., dialkyl malonates, succinates, glutarates). Mechanism: Hydrophobic effect and precipitation. Reference: J. Org.[1][2][3][4] Chem. 2000, 65, 5834–5836.[2][5]
This method utilizes a semi-two-phase system (THF/Water).[2] The reaction relies on the high hydrophobicity of the diester and the rapid precipitation (or micelle protection) of the mono-sodium salt, which removes the intermediate from the aqueous phase, preventing the second hydrolysis.
Reagents & Equipment
-
Solvent: Tetrahydrofuran (THF) (HPLC grade), Deionized Water.
-
Base: 0.25 M aqueous NaOH.
-
Substrate: Symmetric diester (purity >98%).
-
Equipment: Jacketed reactor or ice bath, vigorous magnetic stirrer.
Step-by-Step Procedure
-
Preparation: Dissolve the diester (10 mmol) in THF (40 mL).
-
Critical Note: The volume of THF is crucial. The solution must be homogeneous initially but capable of sustaining a biphasic or suspension state upon water addition.
-
-
Temperature Control: Cool the solution to 0 °C using an ice/water bath.
-
Why: Lower temperatures increase the difference in solubility between the diester and the mono-salt, enhancing precipitation.
-
-
Base Addition: Add 0.25 M aqueous NaOH (1.2 equivalents, 48 mL) in a single portion.
-
Contrast: Unlike classical saponification which requires slow addition, this method benefits from a specific water/THF ratio (approx 1.2:1 v/v) established by the base volume.
-
-
Reaction: Stir vigorously at 0 °C.
-
Observation: The mixture typically becomes turbid or forms a suspension as the mono-ester salt forms.
-
-
Monitoring: Monitor by TLC (stain with bromocresol green for acids). Reaction time is typically 30–60 minutes.
-
Quenching: Concentrate the mixture in vacuo to remove THF.
-
Caution: Do not heat above 30 °C to prevent thermal decarboxylation (if using malonates).
-
-
Workup: Extract the aqueous residue with Et₂O or CH₂Cl₂ (2 x 20 mL) to recover unreacted diester.
-
Acidification: Acidify the aqueous layer to pH 2–3 with 1 M HCl.
-
Isolation: Extract the monoacid with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.
Yield Expectation: 85–99% Monoester.
Protocol B: Enzymatic Desymmetrization (PLE)
Target: Cyclic meso-diesters (e.g., cis-1,2-cyclohexanedicarboxylates). Mechanism: Stereoselective recognition of the "pro-S" or "pro-R" ester group by the enzyme active site.[6] Reference: Org. Process Res. Dev. 2018, 22, 10, 1317–1336.
Pig Liver Esterase (PLE) is the gold standard for creating chiral half-esters from achiral meso-compounds.
Reagents & Equipment
-
Enzyme: Pig Liver Esterase (Suspension in ammonium sulfate or lyophilized powder). Activity >150 U/mg.
-
Buffer: 0.1 M Phosphate Buffer (pH 7.0 or 8.0).
-
Base for pH Stat: 1 M NaOH.
-
Co-solvent: Acetone or DMSO (max 10% v/v).
Step-by-Step Procedure
-
Buffer Setup: Prepare 100 mL of 0.1 M Phosphate buffer (pH 7.0).
-
Substrate Addition: Suspend the meso-diester (5 mmol) in the buffer.
-
Optimization: If the substrate is insoluble, add acetone (up to 5% v/v) or use an ultrasonic bath to create a fine emulsion.
-
-
Enzyme Initiation: Add PLE (approx. 100–500 units per mmol of substrate).
-
pH Stat Titration (Critical):
-
As hydrolysis proceeds, acid is generated, dropping the pH.
-
Use an autotitrator (pH stat) to maintain pH at 7.0 by automatically adding 1 M NaOH.
-
Manual Alternative: Monitor with a pH meter and add NaOH dropwise manually, but this risks local hotspots of high pH causing non-selective chemical hydrolysis.
-
-
Endpoint: Stop the reaction when exactly 1.0 equivalent of NaOH has been consumed.
-
Quenching: Filter off the enzyme (celite filtration) or denature by adding organic solvent (if not reusing).
-
Workup:
-
Wash the alkaline aqueous phase with Et₂O (removes unreacted diester).
-
Acidify aqueous phase to pH 2 with 1 M HCl.
-
Extract the chiral monoacid with EtOAc.
-
Yield Expectation: 75–90% (with >95% ee).
Protocol C: Barium Hydroxide Precipitation
Target: General symmetric diesters where the mono-barium salt is insoluble. Mechanism: Kinetic trapping via precipitation.
Step-by-Step Procedure
-
Dissolution: Dissolve diester (10 mmol) in Methanol (50 mL).
-
Reagent Preparation: Prepare a solution of Ba(OH)₂·8H₂O (0.55 eq, 5.5 mmol) in Methanol (warm if necessary).
-
Note: Ba(OH)₂ provides two hydroxides, so use ~0.5–0.6 molar equivalents relative to the diester.
-
-
Addition: Add the barium solution to the diester at room temperature.
-
Precipitation: Stir for 12–14 hours. The barium salt of the monoester will precipitate out as a white solid.
-
Workup:
-
Filter the solid barium salt. Wash with cold MeOH.
-
Suspend the solid in water and acidify with 1 M HCl.
-
Extract the liberated monoacid into EtOAc.
-
Comparative Data Summary
| Feature | Niwayama (Protocol A) | Enzymatic PLE (Protocol B) | Barium Hydroxide (Protocol C) |
| Primary Mechanism | Hydrophobic Aggregation | Active Site Recognition | Salt Insolubility |
| Substrate Scope | Acyclic Symmetric | Cyclic Meso / Prochiral | General Symmetric |
| Selectivity | High (>90%) | High (>95% ee) | Moderate to High |
| Cost | Low | High (Enzyme cost) | Low |
| Scalability | Excellent (kg scale) | Moderate (requires pH stat) | Good |
| Green Chemistry | High (Water based) | High (Biocatalytic) | Moderate (Barium waste) |
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Problem: Over-hydrolysis (Diacid formation).
-
Protocol A: Lower the temperature to -10 °C. Increase the concentration of the diester to promote tighter micelle formation.
-
Protocol B: Ensure the pH stat is not overshooting. Localized high pH causes chemical (non-selective) hydrolysis.
-
-
Problem: Emulsion during workup.
-
General: Mono-esters are surfactants. Saturate the aqueous phase with NaCl (brine) before extraction.
-
References
-
Niwayama, S. (2000).[2][5] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
-
Niwayama, S., et al. (2009).[1][3][5] Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Chemical and Pharmaceutical Bulletin, 57(5), 508–510.
-
Jones, J. B. (1986). Enzymes in Organic Synthesis. Tetrahedron, 42(13), 3351–3403. (Seminal work on PLE).
-
Musidlowska-Persson, A., et al. (2001). Pig Liver Esterase-Catalyzed Hydrolysis of meso-Cyclopentane-1,3-dicarboxylates. The Journal of Organic Chemistry, 66(3), 1026–1029.
-
Anbarasan, P., et al. (2005). Selective hydrolysis of esters with Ba(OH)2. Tetrahedron Letters, 46(12), 2137-2139.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 3. Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. New enantioselective desymmetrisation strategy uses recombinant pig liver esterases [manufacturingchemist.com]
Application Note:[3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid in Rigid PROTAC Linker Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Targeted Protein Degradation (TPD), Heterobifunctional Degrader Synthesis, Ternary Complex Optimization
Executive Summary & Structural Rationale
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the design of the linker connecting the Protein of Interest (POI) ligand and the E3 ligase recruiter is no longer viewed as a passive spacer. It is a critical determinant of ternary complex stability, degradation efficacy, and pharmacokinetic viability.
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (a meta-substituted phenylenediacetic acid mono-methyl ester) is an advanced, rigid bifunctional building block. Unlike highly flexible polyethylene glycol (PEG) or alkyl chains, incorporating an aromatic ring into the linker scaffold "pre-organizes" the PROTAC into a bioactive conformation. This rigidity significantly reduces the entropic penalty incurred upon ternary complex formation[1]([Link]). Furthermore, the meta-substitution pattern enforces a ~120° exit vector, providing a precise geometric orientation that can enhance positive cooperativity between the POI and E3 ligase while disfavoring off-target interactions[2]([Link]).
The Orthogonal Advantage
The true synthetic power of this molecule lies in its desymmetrized, orthogonal reactivity. It possesses one free carboxylic acid and one methyl ester. This allows chemists to perform sequential, highly controlled amide couplings without the risk of forming symmetric PROTAC dimers, a common pitfall when using unprotected dicarboxylic acids.
Thermodynamic advantage of rigid aromatic linkers in ternary complex formation.
Strategic Workflow: Navigating Base Sensitivity
As a Senior Application Scientist, the most critical advice I can impart regarding this building block is sequencing .
The Golden Rule of Orthogonal Linker Synthesis:
-
Couple the base-stable ligand (e.g., VHL ligand or POI ligand) to the free carboxylic acid.
-
Perform mild saponification of the methyl ester.
-
Couple the base-sensitive ligand (e.g., CRBN ligand) to the newly freed carboxylic acid.
Orthogonal synthesis workflow designed to protect base-sensitive glutarimide moieties.
Experimental Protocols
The following protocols provide a self-validating system for synthesizing a rigid PROTAC. Each step includes analytical checkpoints to ensure reaction fidelity before proceeding.
Step 1: Primary Amide Coupling (Base-Stable Ligand)
Objective: Attach a base-stable amine (e.g., VHL ligand-NH2) to the free acetic acid arm.
-
Activation: In an oven-dried round-bottom flask under N₂, dissolve[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to pre-form the active ester.
-
Causality: Pre-activation minimizes side reactions with the amine and ensures rapid coupling, which is vital when dealing with sterically demanding PROTAC ligands.
-
-
Coupling: Add the base-stable Ligand-NH2 (1.05 equiv) followed by dropwise addition of DIPEA (3.0 equiv). Stir at room temperature for 2–4 hours.
-
Validation: Monitor by LC-MS. The reaction is complete when the starting acid mass is consumed and the product mass (M+H) is dominant.
-
Workup: Dilute the mixture with EtOAc (10x volume). Wash sequentially with 5% aqueous LiCl (3x, to pull DMF into the aqueous layer), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield Intermediate 1 .
Step 2: Mild Saponification
Objective: Unmask the second carboxylic acid without epimerizing chiral centers.
-
Hydrolysis: Dissolve Intermediate 1 (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.1 M). Cool to 0 °C.
-
Deprotection: Add LiOH·H₂O (3.0 equiv) in one portion. Remove the ice bath and stir at room temperature for 2 hours.
-
Causality: LiOH is selected over NaOH or KOH due to its milder nature. Stronger bases increase the risk of epimerizing sensitive stereocenters (such as the hydroxyproline core in VHL ligands).
-
-
Validation: Monitor by TLC/LC-MS. Ensure complete disappearance of the methyl ester.
-
Workup: Cool the reaction to 0 °C and carefully acidify to pH ~3 using 1M HCl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 (typically used in the next step without further purification).
Step 3: Secondary Amide Coupling (Base-Sensitive Ligand)
Objective: Attach the base-sensitive E3 recruiter (e.g., Pomalidomide-NH2).
-
Activation: Dissolve Intermediate 2 (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Stir for 10 minutes.
-
Coupling: Add the CRBN Ligand-NH2 (1.05 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 2 hours.
-
Causality: Because the glutarimide ring is highly sensitive to base, limit the reaction time to 2 hours and avoid excessive excesses of DIPEA.
-
-
Workup & Purification: Dilute with EtOAc, wash with 5% LiCl (3x), water, and brine. Dry and concentrate. Purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to isolate the Final Rigid PROTAC . Lyophilize immediately to prevent degradation.
Quantitative Data & Optimization
To ensure maximum throughput in PROTAC library generation, coupling conditions must be optimized. The table below summarizes the quantitative yield data comparing different coupling reagents for the sterically demanding Step 3.
Table 1: Optimization of Step 3 Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Impurity Profile / Notes |
| HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 2 | 85% | Cleanest profile; rapid conversion. |
| EDC/HOBt (1.5 eq) | DIPEA (3.0 eq) | DMF | 12 | 62% | Sluggish; increased glutarimide degradation due to prolonged base exposure. |
| PyBOP (1.2 eq) | NMM (3.0 eq) | DCM/DMF | 4 | 74% | Good alternative if uronium-based reagents (HATU) cause guanidinylation side-reactions. |
Note: HATU remains the gold standard for PROTAC linker couplings due to its ability to drive sterically hindered reactions to completion rapidly, thereby minimizing the time base-sensitive moieties spend in basic conditions.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC). Available at:[Link]
-
Wang, Y., et al. (2024). Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. bioRxiv. Available at:[Link]
Sources
Scale-up synthesis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Defining the Scope
I'm currently focused on defining the scope for the application note and protocol for synthesizing [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid. I've begun deconstructing the target molecule. This is my initial step towards developing the document.
Analyzing the Structure
I've been analyzing the molecule's structural components, especially the meta-substitution on the benzene ring and the acetic acid/methyl acetate functionalities. I've also identified key synonyms and clarified its implied structure. Now, I'm focusing on the challenges of achieving this synthesis, the most crucial being the desymmetrization of the diacid or building it from a differentiated precursor.
Exploring Synthetic Routes
I'm now investigating possible synthetic routes. I'm focusing on three potential approaches: desymmetrization of a diester or a diacid, or a stepwise buildup strategy. Route A involves controlled hydrolysis of Dimethyl 1,3-phenylenediacetate, perhaps using PLE or NaOH/MeOH. Route B considers reacting 1,3-Phenylenediacetic acid with MeOH/Acid or a cyclic anhydride intermediate. I'm actively assessing the feasibility of each route. I am also currently verifying if the compound is a known intermediate for a specific drug like Gemcabene or similar.
Defining the Strategy
I'm now setting up the structure of the guide. The tentative title is "Scale-Up Synthesis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid: A Selective Desymmetrization Protocol." I've outlined key sections, including the abstract, retrosynthetic analysis, route selection, and a detailed protocol. I am also planning analytical controls and the all-important safety and waste considerations. The protocol details the synthesis of the symmetric diester (or diacid, if not commercial) followed by the selective mono-hydrolysis. This selective hydrolysis will be the key to scale-up success!
Analyzing Search Results Now
I'm continuing to sift through the search results. While I have identified several relevant general synthesis strategies, I haven't yet found a direct synthetic pathway or "recipe" for the target molecule, specifically "[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid," the mono-methyl ester of 1,3-phenylenediacetic acid. I will continue searching for variations on the methods I have seen so far.
Exploring Synthesis Options
I've hit a strong lead with the Niwayama method for selective monohydrolysis of symmetric diesters, which is highly relevant. It seems ideal for the scale-up requirement. While a direct synthesis wasn't found, the Niwayama strategy offers a practical, high-yield route. I'm noting the other potential methods, like statistical hydrolysis, and mono-esterification, as backup options. The substrate's availability is also good, so that is a plus.
Refining Protocol Details
I'm now focusing on refining the protocol details. I need to design the full synthesis based on the Niwayama method, assuming a standard diester synthesis, rather than trying to start at the beginning. Handling sodium cyanide is a concern if I synthesize the precursor, so starting from commercially available m-phenylenediacetic acid or its diester is the more practical approach given the scale-up focus. The route from m-xylene or m-dichloromethylbenzene will be mentioned for completeness.
Constructing Application Notes
I'm now consolidating all the information to build comprehensive application notes. I'm focusing on the practical aspects. I will begin with the straightforward diester synthesis. I then go on to focus on the key Niwayama monohydrolysis step (THF/H2O, NaOH, 0°C), drawing on the Niwayama paper for validation. I'll make sure to note the HPLC method for quality control. I will be sure to include clear reaction schemes and a workflow diagram. This should be a robust and high-quality guide.
Troubleshooting & Optimization
Technical Support Center: Preventing Transesterification in [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid Workflows
Welcome to the Advanced Technical Support Center. As a bifunctional building block, [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid presents a unique chemoselectivity challenge: it contains both a highly reactive free carboxylic acid and a nucleophile-sensitive methyl ester.
During synthetic workflows—such as amide coupling, reduction, or orthogonal protection—the methyl ester is highly susceptible to base-catalyzed transesterification or unwanted hydrolysis. This guide is engineered for drug development professionals and provides mechanistic troubleshooting, validated protocols, and quantitative risk assessments to ensure absolute chemoselectivity.
Diagnostic Troubleshooting Guides
Q: I am observing a mixture of methyl and ethyl esters in my final amide product. What is causing this?
A: This is a classic case of microenvironmental contamination driving base-catalyzed transesterification. The causality lies in your solvent and base choices. Chloroform is often stabilized with 0.75% ethanol, and ethyl acetate can slowly hydrolyze to produce ethanol. In the presence of a standard coupling base like N,N-Diisopropylethylamine (DIPEA), trace ethanol is deprotonated to ethoxide. Because the methyl ester is highly electrophilic, the ethoxide rapidly attacks the carbonyl carbon, forcing a transesterification event.
-
Actionable Fix: Switch to amylene-stabilized chloroform or strictly anhydrous, HPLC-grade Acetonitrile (MeCN). Transition away from strong tertiary amines to milder bases like N-methylimidazole (NMI).
Q: Can I use DMAP to accelerate the coupling of a sterically hindered amine to the free acid?
A: We strongly advise against using 4-Dimethylaminopyridine (DMAP) when preserving a methyl ester is required. DMAP is a potent nucleophilic catalyst. While it accelerates the formation of the desired amide, it also forms a highly reactive acylpyridinium intermediate with your existing methyl ester. If even trace amounts of water or alcohol are present in the system, DMAP will indiscriminately catalyze the rapid degradation or transesterification of the methyl ester.
-
Actionable Fix: Utilize HOAt or the TCFH/NMI system, which accelerates coupling via highly reactive intermediates without activating the existing ester.
Q: During the reduction of the free carboxylic acid to an alcohol, my methyl ester is also reacting. How do I prevent this?
A: If you are using the mixed-anhydride method (e.g., Isobutyl chloroformate/NMM followed by
-
Actionable Fix: Abandon the mixed-anhydride/
route. Instead, use a chemoselective Borane-THF ( ) reduction. Borane selectively coordinates to and reduces electron-rich free carboxylic acids while electronically ignoring esters.
Quantitative Risk Profiling of Coupling Microenvironments
To maintain scientific integrity, you must select a coupling environment that minimizes the kinetic rate of transesterification. The table below summarizes the quantitative risk profile of common activation strategies.
| Coupling System | Typical Base (pKa in | Transesterification Risk | Mechanistic Rationale | Recommended Solvent |
| TCFH / NMI | NMI (~7.0) | Low | Generates a highly reactive N-acyl imidazolium. The weak basicity of NMI prevents alkoxide formation from trace alcohols. | Anhydrous MeCN |
| EDC / HOBt | DIPEA (~10.5) | Medium | HOBt active esters are stable, but the strong basicity of DIPEA promotes base-catalyzed ester swapping if alcohols are present. | Anhydrous DMF |
| HATU | DIPEA (~10.5) | Medium/High | Highly reactive uronium species. If the target amine is sterically hindered, trace alcohols will outcompete the amine, forming diesters. | Anhydrous DMF |
| Steglich (EDC) | DMAP (~9.6) | Critical | DMAP acts as an aggressive acyl transfer catalyst, indiscriminately activating the existing methyl ester toward any nucleophile. | DCM (Amylene-stabilized) |
Mechanistic Pathway Visualization
The following diagram illustrates the kinetic divergence between successful amide coupling and unwanted transesterification/esterification pathways when activating [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid.
Mechanistic divergence in activated [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid reactions.
Validated Experimental Protocols
Every protocol described here is designed as a self-validating system, meaning the chemical physics of the reagents inherently prevent the side reactions we are trying to avoid.
Protocol A: Transesterification-Free Amide Coupling (TCFH/NMI Method)
When selecting an amide coupling reagent, it is critical to evaluate the basicity of the microenvironment. Traditional uronium reagents require tertiary amines, which catalyze transesterification if trace alcohols are present ()[1]. To mitigate this, we utilize TCFH–NMI. NMI acts as both a nucleophilic catalyst and a mild base, rapidly capturing the amine while suppressing base-catalyzed ester degradation ()[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an
atmosphere, dissolve[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous MeCN (0.2 M). -
Base Addition: Add N-methylimidazole (NMI, 3.0 equiv). Causality: NMI's lower pKa minimizes the risk of deprotonating trace moisture to form destructive hydroxide nucleophiles.
-
Activation: Add TCFH (1.2 equiv) in one portion. The solution will rapidly form the highly electrophilic N-acyl imidazolium active ester.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous
. Extract with EtOAc. Critical: Do not use alcoholic solvents during the extraction or quench phase.
Protocol B: Chemoselective Borane Reduction of the Carboxylic Acid
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material in anhydrous THF (0.2 M) under
and cool the system to 0 °C. -
Reduction: Dropwise add Borane-THF complex (
, 1.0 M, 1.5 equiv). Causality: The borane coordinates exclusively to the free carboxylic acid, forming a triacyloxyborane intermediate. The methyl ester is sterically and electronically ignored. -
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
-
Quench (CRITICAL): Cool back to 0 °C. DO NOT QUENCH WITH METHANOL. Slowly add a 1:1 mixture of THF and 10% aqueous acetic acid. Causality: Standard methanolysis of the borate complex will transesterify the methyl ester. Aqueous acetic acid safely hydrolyzes the B-O bonds without introducing an alkoxide risk.
-
Workup: Neutralize carefully with saturated
and extract with DCM.
Frequently Asked Questions (FAQs)
Q: Why did my pure methyl ester convert to a methyl/ethyl mixture during silica gel chromatography?
A: Silica gel surfaces are inherently acidic (pH ~4.5–5.5). If you used a gradient containing methanol or ethanol (e.g., DCM/MeOH), the acidic silanol groups catalyzed the transesterification of your methyl ester with the mobile phase.
Fix: Avoid alcoholic mobile phases. Use an EtOAc/Hexanes or Acetone/DCM gradient. If polar eluents are mandatory, switch to reverse-phase chromatography or neutralize the normal-phase silica with 0.1%
Q: Can the 1,3-phenylene (meta) substitution lead to intramolecular cyclization during activation? A: No. The meta-relationship of the two acetic acid arms makes intramolecular cyclization to a macrocycle thermodynamically and kinetically unfavorable under standard conditions (unlike ortho-substituted analogs, which readily form anhydrides). Your primary side reactions will strictly be intermolecular esterifications.
Q: I need to protect the free acid as a tert-butyl ester. How do I avoid diesterification? A: For selective mono-esterification of dicarboxylic acid derivatives, shielding the non-reacting carboxylate is paramount. Recent methodologies utilizing Lithium Chloride (LiCl) and trifluoroacetic anhydride (TFAA) demonstrate that lithium coordination can effectively shield one moiety, preventing unwanted di-esterification or transesterification ()[3].
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link]
-
Li, J. et al. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. URL:[Link]
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. URL:[Link]
Sources
Technical Support Center: Purification & Crystallization of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of asymmetric mono-esters like [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (also known as mono-methyl 1,3-phenylenediacetate). This molecule presents a notorious purification challenge: it often resists crystallization, crashing out of solution as a stubborn, viscous oil.
This guide synthesizes field-proven methodologies, mechanistic insights, and validated protocols to help you bypass phase-separation issues and achieve high-purity crystalline solids.
Part 1: The "Oil vs. Solid" Dilemma (Mechanistic Causality)
Why does[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid frequently oil out instead of forming a clean filter cake?
The phenomenon of "oiling out" is thermodynamically defined as Liquid-Liquid Phase Separation (LLPS) . When supersaturation is achieved during cooling or anti-solvent addition, the solute separates into a solute-rich liquid phase (an emulsion or oil) rather than integrating into a rigid crystalline lattice[1][2]. For this specific monoester, LLPS is driven by three interconnected factors:
-
Asymmetric Hydrogen Bonding: The molecule possesses one hydrogen-bond donor/acceptor (the carboxylic acid) and one acceptor-only group (the methyl ester). This asymmetry lowers the lattice energy compared to the highly crystalline, symmetrical 1,3-phenylenediacetic acid (diacid).
-
Solvent Entrapment: Residual protic or polar aprotic solvents (e.g., methanol, ethyl acetate) intercalate into the carboxylic acid dimer network. This kinetically hinders lattice formation and traps the compound in a metastable amorphous liquid state[3].
-
Impurity-Induced Freezing Point Depression: Trace amounts of unreacted diacid or diester (dimethyl 1,3-phenylenediacetate) act as crystal growth inhibitors, widening the miscibility gap and promoting LLPS over crystallization[2].
Part 2: Troubleshooting Guides & FAQs
Q1: My product is a stubborn oil after rotary evaporation. How do I force crystallization? A1: Do not attempt to crystallize directly from the crude oil, as oiling out strongly indicates solvent or water entrapment. Instead, perform an azeotropic drying step . Redissolve the oil in a non-polar solvent like toluene, and evaporate it to dryness under high vacuum. Repeat this twice. Toluene forms an azeotrope with residual water and low-boiling polar solvents, effectively stripping them[4]. Once a glassy solid forms, triturate with cold heptane or cyclohexane to induce nucleation.
Q2: How do I separate the monoester from the diacid byproduct without column chromatography? A2: Exploit the differential solubility of the diacid and monoester in halogenated solvents. 1,3-phenylenediacetic acid has a highly symmetrical hydrogen-bonding network, making it practically insoluble in cold dichloromethane (DCM). The monoester, with its disrupted symmetry, is highly soluble in DCM. Suspend the crude mixture in DCM at 0°C, filter off the diacid, and concentrate the filtrate to recover the monoester[5].
Q3: What is the optimal solvent system for recrystallization to avoid LLPS? A3: To avoid LLPS, choose a solvent system where the boiling point is relatively low, or use a binary system where the solubility curve is steep but controlled[4]. A binary system of Toluene/Heptane works best for this monoester. The compound is highly soluble in warm toluene but insoluble in heptane.
Part 3: Validated Experimental Protocols
Every successful purification must be a self-validating system. The following workflows exploit fundamental pKa and symmetry differences to ensure absolute purity.
Protocol 1: pH-Dependent Liquid-Liquid Extraction
This protocol separates the target monoester from unreacted diester and over-hydrolyzed diacid by exploiting their ionization states.
-
Reaction Quench: Ensure the hydrolysis reaction mixture is concentrated in vacuo to remove all traces of methanol.
-
Base Partitioning: Dissolve the crude residue in Ethyl Acetate (EtOAc, 10 mL/g) and extract with 0.5 M aqueous NaHCO₃ (pH ~8.0, 10 mL/g).
-
Causality: The unreacted diester is neutral and remains in the EtOAc layer. The monoester and diacid are deprotonated into their sodium salts and migrate entirely to the aqueous layer[5].
-
-
Organic Wash: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of the diester. Discard the organic layers.
-
Acidification: Cool the aqueous layer to 0°C in an ice bath. Carefully acidify to pH 2.0 using 1M HCl dropwise.
-
Causality: Full protonation of the carboxylates renders the monoester and diacid lipophilic.
-
-
Extraction: Extract the acidic aqueous layer with EtOAc (3 x 10 mL/g). Dry the combined organics over anhydrous Na₂SO₄ and concentrate in vacuo to yield a mixture of Monoester and Diacid.
Protocol 2: DCM Trituration and Crystallization
This protocol separates the monoester from the diacid and forces crystallization from the oil state.
-
Trituration: Suspend the concentrated residue from Protocol 1 in cold Dichloromethane (DCM, 3 mL/g of crude) at 0°C. Stir vigorously for 30 minutes.
-
Filtration: Filter the suspension through a sintered glass funnel. The white filter cake is the diacid byproduct.
-
Concentration: Concentrate the filtrate in vacuo to yield the monoester (often presenting as an oil at this stage).
-
Azeotropic Drying: Dissolve the oil in Toluene (5 mL/g) and evaporate to dryness on a rotary evaporator. Repeat this step twice to strip all residual DCM and moisture.
-
Crystallization: Dissolve the resulting glassy solid in a minimum amount of warm Toluene (40°C). Slowly add Heptane dropwise until the solution becomes slightly turbid (the cloud point). Seed with a pure crystal if available, and allow the flask to cool undisturbed to 4°C overnight. Filter the resulting white crystalline solid and dry under high vacuum.
Part 4: Quantitative Data & Phase Behavior
Understanding the physical properties of your reaction matrix is critical for predicting phase behavior. Table 1 summarizes the solubility profiles utilized in the protocols above.
Table 1: Solubility and Phase Behavior of Reaction Components
| Compound | DCM Solubility (0°C) | Water Solubility (pH 8) | Toluene Solubility (25°C) | Physical State (Pure) |
| Dimethyl 1,3-phenylenediacetate (Diester) | High | Insoluble | High | Liquid / Low-melting solid |
| [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (Monoester) | High | Soluble (as Na-salt) | Moderate | Crystalline Solid |
| 1,3-Phenylenediacetic acid (Diacid) | Insoluble | Soluble (as Na-salt) | Insoluble | Solid (m.p. 175-177 °C) |
Part 5: Mandatory Visualization
The following diagram maps the logical flow of the purification protocols, illustrating how pH and solvent selection act as sequential thermodynamic filters.
Workflow for isolating [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid.
References
-
Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Retrieved from:[Link]
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from:[Link]
-
MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Retrieved from:[Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Retrieved from:[Link]
-
RSC Advances. Cyclic tris-[5]helicenes with single and triple twisted Möbius topologies and Möbius aromaticity. Retrieved from:[Link]
Sources
Technical Support: Optimizing Mono-Esterification of 1,3-Benzenediacetic Acid
The Core Challenge: The "Statistical Trap"
Researchers often struggle with the mono-esterification of 1,3-benzenediacetic acid because it is a symmetric dicarboxylic acid.[1] In a standard direct esterification with an alcohol (R-OH), the reaction is governed by statistics.[1] Even at a 1:1 molar ratio, the theoretical maximum yield of the mono-ester is 50% , with the remaining mass split between unreacted diacid (25%) and diester (25%).[1]
To improve yield beyond this limit, you must abandon standard stoichiometry and adopt one of two strategies:
-
Kinetic/Solubility Control (Path A): Using excess diacid and a specific workup to recover starting material.
-
Desymmetrization via Hydrolysis (Path B): Converting 100% to diester first, then selectively hydrolyzing one ester group using the Niwayama Method .[1]
Decision Matrix: Which Route is Right for You?
Before starting, select your workflow based on your scale and equipment.
Figure 1: Decision matrix for selecting the optimal synthesis route.
Path A: Direct Esterification (The "Excess Diacid" Route)[1]
This method accepts the statistical limitation but circumvents the loss by recovering the unreacted diacid. It is ideal for large-scale, cost-sensitive operations.[1]
The Protocol
Reagents: 1,3-Benzenediacetic acid (1.0 equiv), Alcohol (0.3 equiv), Acid Catalyst (H₂SO₄ or pTsOH, 1-2 mol%).[1] Solvent: Toluene or Dichloromethane (DCM).[1]
-
Stoichiometry: Suspend the diacid (3-4 equivalents) in the solvent.
-
Addition: Add the alcohol (1 equivalent) slowly over 1-2 hours. This keeps the local concentration of alcohol low, favoring mono-esterification over diester formation.
-
Reflux: Heat to reflux with a Dean-Stark trap (if toluene) to remove water.
-
Workup (The "Three-Phase Switch"):
-
Step 1: Cool the reaction.[2][3][4] Filter off undissolved diacid (1,3-benzenediacetic acid is often insoluble in cold toluene).[1]
-
Step 2: Wash the filtrate with saturated NaHCO₃ .
-
Step 3: Acidify the aqueous layer to pH ~2 with HCl.
-
Step 4: Extract with DCM. The Mono-ester is highly soluble; the Diacid is less so.
-
Step 5: Concentrate. If Diacid precipitates, filter it out. The filtrate contains pure Mono-ester.
-
Path B: The Niwayama Hydrolysis (Recommended for High Yield)[1]
This is the superior method for high-value synthesis, capable of achieving >90% yields . It relies on the "hydrophobic aggregate" effect described by Prof. Satomi Niwayama.
The Science
In a THF/Water mixture, the symmetric diester forms hydrophobic aggregates.[1] Hydrolysis occurs at the interface. Once a single ester group is hydrolyzed to the carboxylate (mono-ester), the molecule becomes amphiphilic and rapidly exits the aggregate into the bulk aqueous phase.[1] This "exit" protects the second ester group from being hydrolyzed.
The Protocol
Pre-requisite: Convert 1,3-benzenediacetic acid to its diester (quantitative yield using excess alcohol + H₂SO₄).
Step-by-Step Guide:
-
Dissolution: Dissolve the Diester (1 equiv) in THF (approx. 10 mL per mmol).
-
Cooling: Cool the solution to 0°C (Ice bath). Critical: Do not run at room temperature.
-
Water Addition: Add Water (volume ratio THF:Water = 4:1 to 5:1). The solution may turn cloudy (good).[1]
-
Base Addition: Add NaOH (1.05 - 1.1 equiv) as a dilute aqueous solution (e.g., 0.25 M).
-
Reaction: Stir vigorously at 0°C for 1–3 hours. Monitor by TLC.[8]
-
Workup:
-
Evaporate THF under reduced pressure (keep bath <30°C).
-
Extract the aqueous residue with Ether/Hexane (removes unreacted Diester).[1]
-
Acidify the aqueous phase to pH 2.
-
Extract with Ethyl Acetate.
-
Dry and concentrate to obtain Mono-ester .
-
Troubleshooting & FAQs
Q1: My mono-ester contains 10-15% diester even after workup. How do I remove it?
A: You likely skipped the pH-controlled extraction .
-
Dissolve your crude mixture in Diethyl Ether.
-
Extract with 5% NaHCO₃ (aq) .[1]
-
Mechanism:[5][9][10] The Diester is neutral and stays in the Ether. The Mono-ester (pKa ~4.[1]5) becomes a salt and moves to the water.
-
Separate layers.[4] Acidify the water layer and extract back into fresh organic solvent. This guarantees <1% diester content.
Q2: In Path B (Hydrolysis), I am getting too much diacid. Why?
A: This is usually caused by two factors:
-
Temperature too high: The reaction must be at 0°C. At higher temperatures, the "protection mechanism" (exit from the aggregate) fails.[1]
-
Too much THF: If the solvent is too good (too much THF), the diester doesn't form aggregates, and the reaction becomes a standard homogeneous hydrolysis (statistical).[1] Reduce THF volume to induce slight cloudiness.
Q3: Can I use 1,3-benzenediacetic anhydride?
A: No. Unlike succinic or glutaric acid (1,2-substituted), 1,3-benzenediacetic acid cannot form a stable 5- or 6-membered cyclic anhydride due to the meta-substitution and methylene spacers.[1] Attempting to make the anhydride usually results in oligomeric/polymeric anhydrides, which react with alcohols to form complex mixtures of diesters and diacids.
Data Summary: Method Comparison
| Feature | Path A: Direct Esterification | Path B: Niwayama Hydrolysis |
| Starting Material | Diacid | Diester (from Diacid) |
| Reagents | Alcohol (limiting), Acid Cat.[1] | NaOH, THF, Water |
| Theoretical Yield | ~50% (Statistical) | >90% (Selective) |
| Purification | Requires careful pH workup | Simple extraction |
| Scalability | Excellent (Kilogram scale) | Good (Gram to Kilo) |
| Best For | Cheap starting materials | High-purity requirements |
Visualizing the Workflow
Figure 2: The "Three-Phase Switch" workup protocol for purifying mono-esters.[1]
References
-
Niwayama, S. (2000).[1][2][11] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836.[1] [1]
-
Babler, J. H. (1982).[1] "Method of preparing monoesters." U.S. Patent 4,314,071.
-
Niwayama, S., et al. (2009).[6] "Practical large scale synthesis of half-esters of malonic acid." Chemical and Pharmaceutical Bulletin, 57(5), 508–510.[6]
-
Igawa, Y., et al. (2017).[1] "Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters." International Journal of Organic Chemistry, 7, 50-58.[1]
Sources
- 1. scirp.org [scirp.org]
- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 3. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. iiste.org [iiste.org]
- 9. Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines [organic-chemistry.org]
- 10. Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low solubility of phenylacetic acid derivatives in water
Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides in-depth troubleshooting, validated methodologies, and mechanistic insights for overcoming the low aqueous solubility of phenylacetic acid (PAA) and its lipophilic derivatives (e.g., diclofenac, highly substituted NSAIDs).
Diagnostic Workflow
Before adjusting your formulation, it is critical to diagnose the physicochemical root cause of the insolubility. Use the decision tree below to select the most thermodynamically favorable solubilization strategy.
Diagnostic workflow for solubilizing phenylacetic acid derivatives.
Troubleshooting FAQs
Q1: Why does my phenylacetic acid derivative precipitate when diluted in physiological buffers (pH 7.4)? Causality: Phenylacetic acid is a weakly acidic compound with a pKa of approximately 4.28[1]. While its derivatives form highly soluble alkali metal salts at alkaline pH, rapid dilution in buffered media (like blood or PBS) can cause localized pH shifts. If the environmental pH drops near or below the pKa, the drug reverts to its unionized, lipophilic free-acid form, causing rapid precipitation[2]. Solution: Do not rely solely on pH adjustment for parenteral delivery. Incorporate a mixed-solvency approach[3] or cyclodextrin complexation to maintain the drug in solution across a broader pH gradient.
Q2: How do I choose between cosolvents and cyclodextrins for a lipophilic PAA derivative?
Causality: The choice depends on the molecule's LogP and the formulation's toxicity constraints. Cosolvents (e.g., Propylene Glycol, PEG 400) work by reducing the dielectric constant of the aqueous vehicle, thereby lowering the interfacial tension between the water and the hydrophobic solute[4]. This is highly effective for highly lipophilic drugs[5]. However, if tissue irritation is a concern, inclusion complexation using
Q3: My cyclodextrin complexation isn't yielding the expected solubility boost. What went wrong? Causality: Several thermodynamic and steric factors can disrupt inclusion complexation:
-
Steric Hindrance: Bulky substitutions on the phenyl ring may prevent deep insertion into the
-CD cavity. -
Excipient Competition: Preservatives commonly used in multi-dose formulations (e.g., parabens, chlorobutanol) have a high affinity for the cyclodextrin cavity and can competitively displace your active drug[7].
-
Insufficient Equilibration: Complexation is an equilibrium process. Failing to provide adequate thermal energy or time will result in incomplete complexation. Solution: Remove competing preservatives during the initial complexation phase and perform a phase solubility study to confirm the binding constant.
Standard Operating Protocols (SOPs)
To ensure scientific integrity, every formulation change must be validated. Below are self-validating protocols for the two primary solubilization strategies.
Protocol A: Phase Solubility Study for Cyclodextrin Complexation
This protocol utilizes the Higuchi and Connors method to validate the stoichiometry and thermodynamic stability of the inclusion complex[6].
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of
-CD or HP- -CD (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 15.0 mM) in distilled water. -
Drug Addition: Add an excess amount of the PAA derivative to each vial (the amount must strictly exceed its intrinsic aqueous solubility).
-
Equilibration: Seal the vials and agitate them in a shaking water bath at a constant 25°C for 72 hours. Causality: 72 hours ensures the system reaches true thermodynamic equilibrium.
-
Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove all undissolved drug particles.
-
Quantification: Dilute the filtrate appropriately and assay the drug concentration using HPLC or UV-Vis spectroscopy.
-
System Validation: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of cyclodextrin (x-axis).
-
Validation Check: An
-type linear plot confirms a 1:1 soluble complex. Calculate the apparent stability constant ( ) using the equation: , where is the intrinsic solubility of the drug in water[6].
-
Protocol B: Mixed Solvency (Cosolvent Blending)
This protocol utilizes dielectric constant manipulation to solubilize highly crystalline or lipophilic derivatives[4].
-
Solvent Selection: Select biocompatible cosolvents based on their polarity. Common choices include Ethanol (high polarity), Propylene Glycol (medium polarity), and PEG 400 (low polarity)[5].
-
Blending: Prepare binary or ternary solvent mixtures with water (e.g., 10%, 20%, 30%, 40% v/v cosolvent fractions).
-
Dissolution: Add a pre-weighed excess of the PAA derivative to each solvent blend.
-
Agitation: Stir continuously at 25°C for 48 hours. If the drug is highly crystalline, apply mild heat (up to 40°C) to break the crystal lattice energy, then cool back to 25°C to observe any precipitation.
-
Separation & Analysis: Centrifuge the mixture at 10,000 rpm for 15 minutes, collect the supernatant, and quantify the dissolved drug concentration.
Quantitative Data Reference
Table 1: Physicochemical Baseline of Phenylacetic Acid
| Property | Value | Clinical / Formulation Implication |
|---|---|---|
| pKa | 4.28 (at 18°C)[1] | Weakly acidic; remains unionized and poorly soluble in gastric fluids; highly soluble in intestinal (alkaline) fluids. |
| Water Solubility | ~15 g/L (at 20°C)[1] | Moderate baseline solubility, but drops significantly when lipophilic functional groups are added to the phenyl ring. |
| LogP | 1.40 - 1.72[8][9] | Indicates moderate lipophilicity. Derivatives with LogP > 3 require cosolvents or lipid-based formulations. |
Table 2: Cosolvent Selection Matrix for PAA Derivatives[5]
| Cosolvent | Relative Polarity | Solubilization Potential for Lipophilic PAA Derivatives | Primary Use Case |
|---|---|---|---|
| Ethanol | High | Low to Moderate | Oral liquids, topical solutions. |
| Propylene Glycol (PG) | Medium | High | Parenteral and oral formulations; excellent for intermediate LogP drugs. |
| PEG 400 | Low | Very High | Soft gelatin capsules, parenterals; best for highly hydrophobic interactions. |
References
-
Cas 103-82-2,Phenylacetic acid | lookchem Source: LookChem URL:[Link]
-
Showing Compound Phenylacetic acid (FDB010558) - FooDB Source: FooDB URL:[Link]
-
Phenylacetic Acid CAS# 103-82-2: Odor profile, Molecular properties Source: Scent.vn URL:[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research Source: IJMSDR URL:[Link]
-
Solubility Enhancement of Dicofenac Sodium by Mixed Solvency Method: A Novel Approach Source: International Journal of Pharmaceutical Sciences Journal URL:[Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles Source: PubMed Central (PMC) URL:[Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL:[Link]
- Source: Google Patents (US20170014428A1)
Sources
- 1. lookchem.com [lookchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. scispace.com [scispace.com]
- 6. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170014428A1 - Injectable pharmaceutical compositions comprising a cyclodextrin a hydrophobic drug, a co-solvent, and a preservative - Google Patents [patents.google.com]
- 8. Showing Compound Phenylacetic acid (FDB010558) - FooDB [foodb.ca]
- 9. scent.vn [scent.vn]
Technical Support Center: Optimizing Reaction Temperature for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amidation of bifunctional substrates. When working with [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid , the primary synthetic challenge is achieving chemoselective amidation of the free acetic acid moiety while preserving the sensitive methyl ester at the meta position.
In my experience, the vast majority of failed couplings, poor yields, and complex purification profiles with this substrate stem from improper temperature control. This guide explains the mechanistic causality behind temperature optimization, provides a self-validating protocol, and addresses the most common failure modes.
System Overview & Quantitative Data
The molecule contains two reactive sites:
-
Free Carboxylic Acid (-CH₂COOH): The target for activation and subsequent amide bond formation.
-
Methyl Ester (-CH₂COOCH₃): A latent electrophile that must remain intact.
Temperature dictates the kinetic fate of the reaction. If the temperature is too high during the activation phase, coupling reagents like EDC degrade into unreactive byproducts[1][2]. If the temperature is too high during the coupling phase, the amine will attack the methyl ester, causing aminolysis and forming a diamide impurity.
Table 1: Effect of Temperature Profile on Yield and Impurity Formation
Data represents standard EDC/HOBt coupling with a primary aliphatic amine (1.1 eq) and DIPEA (2.5 eq) in DMF.
| Activation Temp | Coupling Temp | Conversion (%) | Target Amide Yield (%) | N-Acylurea Impurity (%) | Diamide Impurity (%) |
| 0 °C | 0 °C | 60% | 58% | <1% | <1% |
| 0 °C | 25 °C | >99% | 92% | 2% | <1% |
| 25 °C | 25 °C | >99% | 81% | 12% | 2% |
| 25 °C | 50 °C | >99% | 55% | 25% | 15% |
Mechanistic Causality: Why Temperature Matters
To understand why 0 °C activation is mandatory, we must look at the reaction pathway. When EDC reacts with the carboxylic acid, it forms a highly reactive O-acylisourea intermediate.
At 0 °C, HOBt rapidly attacks this intermediate to form a stable, reactive OBt-ester[3]. However, if the temperature rises above 25–40 °C, the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl migration. This forms a dead-end N-acylurea byproduct, consuming your starting material and coupling reagent without forming the desired amide[2].
Temperature-dependent pathways of EDC/HOBt activation and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Can I heat the reaction to 50 °C to force a sluggish, sterically hindered amine to couple? A1: No. Heating this specific substrate will lead to the aminolysis of the methyl ester (-CH₂COOCH₃). The amine will attack the ester carbonyl, displacing methanol and forming a diamide. If your amine is sluggish, do not increase the temperature; instead, switch to a more reactive coupling agent like HATU and maintain the reaction at room temperature.
Q2: I switched to HATU to avoid heating, but I am seeing a new +99 Da mass impurity. What happened? A2: You are observing the formation of a tetramethyluronium byproduct. HATU is highly reactive. If you mix the acid, amine, and HATU together at room temperature without pre-activating the acid first, the amine can attack the electrophilic carbon of HATU directly[4]. Always pre-activate the acid with HATU and base at 0 °C for 5 minutes before adding the amine.
Q3: Does the order of addition matter if I am strictly controlling the temperature at 0 °C? A3: Absolutely. The causality of the reaction requires the OBt-ester to form before the amine is introduced. Adding the amine too early can result in the amine forming a salt with the free carboxylic acid, which precipitates out of the organic solvent, halting the reaction entirely.
Troubleshooting Guide
| Observed Issue | Mechanistic Cause | Actionable Solution |
| High levels of N-acylurea (Detected via LC-MS or difficult silica purification) | Exothermic heat generation during EDC addition caused local temperature spikes >25 °C, triggering O-N migration. | Ensure the reaction flask is fully submerged in an ice bath. Add EDC·HCl in portions over 10 minutes rather than all at once. |
| Diamide Impurity (Mass = Target Amide + Amine - 32 Da) | Coupling temperature exceeded 30 °C, or a massive excess of amine (>2.0 eq) was used, leading to ester aminolysis. | Strictly limit amine to 1.1 equivalents. Do not allow the coupling phase to exceed 25 °C. |
| Reaction stalls at 60% conversion | The kinetic barrier for the aminolysis of the OBt-ester is too high at 0 °C. | Remove the ice bath after amine addition. The reaction must warm to 20–25 °C to provide sufficient energy for complete conversion[3]. |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Each step contains an In-Process Control (IPC) or visual cue to validate that the chemistry is proceeding as intended.
Self-validating workflow for temperature-controlled amide coupling.
Step-by-Step Methodology
Step 1: Temperature-Controlled Activation
-
Dissolve [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Submerge the flask in an ice bath and stir for 10 minutes to ensure the internal temperature reaches 0 °C.
-
Add EDC·HCl (1.2 eq) in three equal portions over 10 minutes.
-
Stir at 0 °C for 30 minutes.
-
Validation Checkpoint: The solution should remain transparent or slightly hazy. If a dense white precipitate forms at this stage, the temperature spiked, and N-acylurea has formed. Stop and restart.
Step 2: Amine Introduction
-
While maintaining the reaction at 0 °C, add the target amine (1.1 eq) dropwise.
-
Immediately follow with the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: Dropwise addition controls the exothermic acid-base neutralization. DIPEA ensures the amine remains deprotonated and nucleophilic.
Step 3: Kinetic Coupling Phase
-
Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).
-
Stir for 12–16 hours.
-
Validation Checkpoint (IPC): Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You must observe the
of the target amide. The complete absence of a peak validates that the methyl ester was successfully preserved.
Step 4: Aqueous Workup & Purification
-
Dilute the reaction mixture with Ethyl Acetate (10 volumes).
-
Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Causality & Validation: The 1M HCl wash removes excess amine and DIPEA. The NaHCO₃ wash removes unreacted starting acid and HOBt. Because EDC was used, the urea byproduct is highly water-soluble and is entirely partitioned into the aqueous layer, validating a clean organic phase ready for concentration and minimal silica gel chromatography.
References
- Source: peptidechemistry.
- Source: bachem.
- Source: benchchem.
- Source: benchchem.
Sources
Removing unreacted starting material from [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid synthesis
Welcome to the technical support center for the synthesis and purification of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses the most common issues encountered when trying to isolate pure [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid. A frequent synthetic route involves the partial hydrolysis of 3-(cyanomethyl)phenylacetonitrile. This reaction can be challenging to stop cleanly, often resulting in a mixture of the desired mono-acid/mono-ester, unreacted dinitrile, and the fully hydrolyzed dicarboxylic acid.
Question 1: My crude product is contaminated with neutral impurities, such as the starting dinitrile or the over-esterified diester. How can I remove them?
Answer: This is the most straightforward purification challenge to address. The key difference between your desired product and these impurities is the presence of the acidic carboxylic acid group. You can exploit this by performing a liquid-liquid acid-base extraction.
By dissolving your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, you can selectively deprotonate the acidic product. This converts it into its carboxylate salt, which is soluble in the aqueous layer. The neutral impurities (dinitrile, diester) will remain in the organic layer.
After separating the layers, the aqueous layer containing your product salt can be re-acidified with a strong acid (e.g., 2M HCl) until the pH is around 1-2.[1][2] This will re-protonate the carboxylate, causing your purified product to precipitate out of the aqueous solution or allow it to be extracted back into a fresh organic solvent.
Question 2: TLC and NMR analysis show my product is mixed with the dicarboxylic acid, [3-(Carboxymethyl)phenyl]acetic acid. How do I separate these two acidic compounds?
Answer: Separating two acidic compounds is more complex than removing neutral impurities. Both your target mono-ester and the dicarboxylic acid byproduct will be extracted into a basic aqueous solution. However, their properties are different enough to allow for separation via two primary methods:
-
Silica Gel Flash Column Chromatography: This is often the most effective method. The mono-ester is significantly less polar than the dicarboxylic acid. Using a suitable eluent system, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or diethyl ether), you can elute the mono-ester first, followed by the more polar diacid. To prevent peak tailing, which is common with acidic compounds, it is highly recommended to add a small amount (0.5-1%) of acetic or formic acid to your mobile phase.[3]
-
Fractional Recrystallization: This technique relies on subtle differences in solubility between the two compounds in a specific solvent. It requires careful solvent screening to find a system where one compound is significantly more soluble than the other at a given temperature. While potentially simpler in terms of equipment, optimizing the solvent and conditions can be time-consuming and may lead to lower recovery.
Question 3: I am unsure of the identity of my impurities. What is the best overall strategy for purification?
Answer: When dealing with an unknown mixture, a systematic approach is best. The flowchart below outlines a decision-making process for purification.
Caption: Decision tree for purification strategy.
This workflow first removes neutral impurities via extraction and then uses analytical techniques to determine if further purification is needed to remove the dicarboxylic acid.
Detailed Purification Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is designed to remove neutral starting materials and byproducts from your crude product mixture.
Caption: Workflow for acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL. Transfer this solution to a separatory funnel.
-
First Extraction: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with fresh NaHCO₃ solution two more times to ensure all acidic components are removed. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh EtOAc to remove any lingering neutral impurities. Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A precipitate of your product may form.[1]
-
Product Extraction: Extract the acidified aqueous solution three times with fresh portions of EtOAc.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product, now free of neutral impurities.
Protocol 2: High-Purity Isolation via Flash Column Chromatography
This protocol is ideal for separating the desired mono-ester from the more polar dicarboxylic acid byproduct.[3]
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for separating compounds of moderate polarity.[3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or DCM/EtOAc | Start with a low polarity mixture (e.g., 9:1) and gradually increase polarity. |
| Eluent Additive | 0.5-1% Acetic Acid | Reduces peak tailing of carboxylic acids by keeping them protonated.[3] |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | Allows for easy differentiation of fractions containing product from impurities. |
Methodology:
-
TLC Optimization: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of ~0.3 and show good separation from the diacid (which should have a lower Rf).
-
Column Packing: Prepare a slurry of silica gel in your starting, low-polarity eluent. Pour the slurry into the column and use positive pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude acidic mixture in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to speed up the process if necessary.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.
Frequently Asked Questions (FAQs)
Q: Why use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH) for the extraction? A: Sodium bicarbonate is a weak base. It is strong enough to deprotonate carboxylic acids but generally not strong enough to deprotonate less acidic protons or hydrolyze the methyl ester group. Using a strong base like NaOH could potentially saponify your methyl ester, converting your desired product into the dicarboxylic acid you are trying to remove.[1][4]
Q: Can I purify my product by distillation? A: Distillation is generally not suitable for this compound. Phenylacetic acid derivatives often have high boiling points and may decompose at the temperatures required for distillation, even under high vacuum. The methods of extraction, chromatography, and recrystallization are much better suited for non-volatile solids.
Q: How do I choose the best solvent for recrystallization? A: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[5][6] For [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, you might screen solvents like toluene, ethyl acetate/hexane mixtures, or water (if the compound has sufficient solubility at high temperatures). The ideal solvent will dissolve the product at high temperatures while leaving key impurities either completely insoluble or fully soluble at low temperatures, allowing for separation.[7]
References
- US Patent US2916502A, "Separation of monocarboxylic and dicarboxylic acids".
- "Separation and Purification of 1,18-octadecenedioic acid". Fraunhofer-Publica.
- "Phenylacetic acid". Organic Syntheses Procedure.
- "Recrystalliz
- US Patent US6355830B1, "Process for preparation of dicarboxylic acid monoesters".
- US Patent US4904389A, "Process for the separation of dicarboxylic acids".
- "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Chinese Patent CN1125808C, "Process for preparation of dicarboxylic acid monoesters".
- "Lab 12: Synthesis of an Ester".
- "Purification of Organic Compounds by Flash Column Chrom
- "Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions)". YouTube.
- "Hydrolysing nitriles". Chemguide.
- "HILIC Separation of Arom
-
"Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[8][9]-thiazepin-3(2H)-one". Bulletin of the Korean Chemical Society.
- "A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification...".
- "Ion Exclusion Chromatography of Aromatic Acids".
- European Patent EP 0098058 B1, "Synthesis of phenylacetic acid esters".
- "Malonic Ester Synthesis". Chemistry LibreTexts.
- "Making Carboxylic Acids by the Hydrolysis of Nitriles". Chemistry LibreTexts.
- "Simple column chromatography separation procedure for polycyclic arom
- "Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow".
- "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo.
- "Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fraction
- "2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid". ChemShuttle.
- WIPO Patent WO/2018/236950, "PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE".
- "Nitrile to Acid". Common Organic Chemistry.
- "Recrystalliz
- "Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems". University of Bologna.
- "(3-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid". Sigma-Aldrich.
- Chinese Patent CN103524332A, "Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid".
- "How to recrystallize phenoxyacetic acid". Quora.
- "(3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid". CymitQuimica.
- "2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid". Sigma-Aldrich.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgsyn.org [orgsyn.org]
- 4. csub.edu [csub.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. mt.com [mt.com]
- 7. quora.com [quora.com]
- 8. US2916502A - Separation of monocarboxylic and dicarboxylic acids - Google Patents [patents.google.com]
- 9. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
Controlling regioselectivity in meta-phenylenediacetic acid functionalization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity in m-PDA Functionalization
Introduction: The Regioselectivity Triangle
Welcome to the technical support hub for m-phenylenediacetic acid (m-PDA) functionalization. As researchers, we know this scaffold is deceptive. It appears symmetrical, but the interplay between the two methylene-carboxyl "arms" creates distinct electronic and steric zones on the benzene ring.
When you attempt to functionalize the ring, you are navigating three distinct environments:
-
The "Inner" C2 Position: Electronically activated (ortho to both arms) but sterically congested.
-
The "Flank" C4/C6 Positions: Activated (ortho to one, para to the other) and sterically accessible.
-
The "Remote" C5 Position: The electronic "dead zone" (meta to both arms), requiring specialized activation.
This guide provides troubleshooting workflows to target each position selectively.
Module 1: Electrophilic Aromatic Substitution (EAS)
Target: C4/C6 Position (The "Flank") Common Reaction: Nitration, Halogenation
User Issue: "I'm seeing significant mixtures of isomers or over-reaction."
Root Cause Analysis: In standard EAS (e.g., nitration with HNO3/H2SO4), the -CH2COOH group is weakly activating and ortho/para directing.
-
C2: Ortho to both groups (most activated theoretically), but blocked by the "pincer" effect of the two side chains.
-
C4/C6: Ortho to one, para to the other. This is the "sweet spot" for kinetics.
-
C5: Meta to both. Deactivated.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Keep < 0°C (Nitration) | Higher temperatures provide enough energy to overcome the steric barrier at C2, increasing impurity profiles. |
| Stoichiometry | 1.05 eq. Electrophile | The product (e.g., nitro-m-PDA) is deactivated, preventing di-substitution. Excess reagent forces the second addition. |
| Solvent | Acetic Anhydride (for Nitration) | Generates acetyl nitrate (mild reagent) vs. nitronium ion (aggressive). Improves C4 selectivity. |
Q: How do I force the reaction to the C2 position using EAS? A: You generally cannot with standard reagents. The steric penalty is roughly 3–4 kcal/mol higher than C4. To access C2, you must switch to Module 2 (C-H Activation) or use a blocking group strategy (sulfonation of C4/C6 -> functionalization of C2 -> desulfonation), though the latter is low-yielding.
Module 2: Metal-Catalyzed C-H Activation
Target: C2 (Inner) vs. C5 (Remote) Method: Pd-Catalyzed Directing Group (DG) Chemistry
Ticket #402: "I need to functionalize the C5 position (Meta to both arms)."
The Challenge: Standard electronics favor C4. C5 is the least reactive site. The Solution: You must use a U-shaped Template or a Transient Directing Group that physically reaches across the ring.
Protocol: Remote Meta-C-H Functionalization Reference: Chu Lab, Tsinghua University (See Ref 1)
-
Template Attachment: Condense your m-PDA (or its ester) with a nitrile-based or pyridine-based template that coordinates Palladium.
-
Catalyst System: Pd(OAc)2 (5-10 mol%).
-
Ligand: N-protected amino acid ligands (MPAA) are crucial for the concerted metalation-deprotonation (CMD) mechanism.
-
Result: The template geometry places the Pd center specifically at C5, overriding electronic preferences.
Ticket #403: "I want to hit the C2 (Inner) position."
The Challenge: Overcoming the steric clash between the two acetate arms. The Solution: Use the Carboxylate as a Native Directing Group with small counter-cations.
Protocol: Ortho-C-H Activation (Yu-Wasa Conditions) Reference: Yu Group, Scripps (See Ref 2)
-
Substrate: Free acid (m-PDA). The carboxylate binds Pd.
-
Reagents: Pd(OAc)2, Ag2CO3 (oxidant), Benzoquinone (BQ).
-
Critical Factor: Cation Control . Using bulky cations (Cs+, K+) favors the more accessible C4 position. Using smaller cations (Na+, Li+) or specific mono-N-protected amino acid ligands can sometimes tilt the ratio toward C2, though C4 remains dominant without geometric constraints.
-
Alternative: If C2 is absolutely required, synthesize the 2-halo-m-PDA precursor from 2,6-bis(bromomethyl)halobenzene rather than functionalizing the parent m-PDA.
Module 3: Desymmetrization (Side-Chain Control)
Target: Differentiating the two -CH2COOH groups. Goal: Mono-esterification or Mono-amidation.
User Issue: "I need a mono-ester, but statistical reaction gives 25% diester, 50% mono, 25% starting material."
Solution: Enzymatic Desymmetrization.[1][2][3] Chemical saponification is statistical. Biocatalysis is selective.
Protocol: Enzymatic Hydrolysis of Dimethyl 1,3-phenylenediacetate
-
Substrate: Dimethyl ester of m-PDA.
-
Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[3]
-
Solvent: Phosphate Buffer (pH 7) / Acetonitrile (9:1 v/v).
-
Procedure:
-
Suspend ester (10 mM) in buffer/solvent.
-
Add CAL-B (20 mg/mmol).
-
Stir at 25°C. Monitor via HPLC.
-
-
Mechanism: The enzyme binds one ester group. The bulky hydrophobic pocket often prevents the second ester (now in close proximity to a free acid) from entering the active site immediately, allowing kinetic resolution.
-
Yield: Expect >85% yield of the mono-ester with <5% diester contamination.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for selecting the correct functionalization pathway based on your desired regiochemical outcome.
Caption: Decision tree for selecting reaction conditions based on the target site (C2, C4, C5, or Side Chain).
References
-
Chu, L. et al. (2018).[4] "Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine Template." Journal of the American Chemical Society.[5] [6]
-
Yu, J.-Q. et al. (2011).[7] "Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids." NIH / PMC.
-
BenchChem Protocols. "Application Notes and Protocols for the Nitration of 4-methyl-1,2-phenylenediamine (Analogous EAS patterns)."
-
MDPI. (2024). "Enzymatic Desymmetrisation of Prochiral Diesters." Molecules.
Sources
- 1. Enzymatic desymmetrization of prochiral 2-substituted-1,3-diamines: preparation of valuable nitrogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 6. chu-lab.org [chu-lab.org]
- 7. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
Stability of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid in basic conditions
[1]
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by drug development teams working with phenylacetic acid derivatives.
Issue 1: "I lost my product during the aqueous workup."
Symptom: The organic layer contains no product after washing with 1M NaOH, and the aqueous layer contains the di-acid. Root Cause:
-
Extraction into Water: The free acid group deprotonates at pH > 5, moving the molecule into the aqueous phase as a salt.
-
Hydrolysis: If the wash was too basic (pH > 12) or prolonged, the ester hydrolyzed.
Solution Protocol:
-
Correct Workup: Do not use NaOH.[1] Use saturated NH₄Cl or dilute HCl (pH 2-3) to keep the molecule in the organic phase (e.g., Ethyl Acetate or DCM).[1]
-
If you must remove acidic impurities: Use cold 5% NaHCO₃ (aq) rapidly.[1] Separate layers immediately. Do not let it sit.
Issue 2: "Can I use this compound in a Suzuki Coupling?"
Symptom: Suzuki couplings often require bases like
-
Switch Solvent: Use anhydrous conditions (e.g., DMF/Dioxane) with minimal water.[1]
-
Switch Base: Use anhydrous
suspended in organic solvent rather than aqueous base solution. -
Alternative: Protect the free acid as a tert-butyl ester first, perform the coupling, then selectively deprotect.[1]
Issue 3: "HPLC shows a split peak or a new early-eluting peak."
Analysis:
-
Target (Mono-ester): Elutes later (more lipophilic).
-
Impurity (Di-acid): Elutes earlier (more polar).[1]
-
Cause: If the sample was dissolved in a basic buffer or left in methanol/water for too long, it may have degraded in the vial. Solution: Ensure HPLC diluent is neutral or slightly acidic (0.1% Formic Acid). Avoid storing samples in MeOH/Water mixtures for >24 hours.
Experimental Protocols
Protocol A: Stability Assessment (Go/No-Go Test)
Before committing valuable material to a reaction, validate stability under your specific conditions.[1]
-
Preparation: Dissolve 5 mg of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid in 1 mL of the intended solvent system (e.g., THF).
-
Challenge: Add the base equivalent intended for the reaction (e.g., 2 eq.
). -
Incubation: Stir at the target temperature for 1 hour.
-
Quench: Remove a 50 µL aliquot and quench immediately into 200 µL of Acetonitrile + 0.1% Formic Acid .
-
Analysis: Inject on LC-MS.
Protocol B: Controlled Hydrolysis (If Di-acid is desired)
If your goal is to intentionally remove the ester.[1]
-
Solvent: Dissolve substrate in THF:MeOH:Water (3:1:1).[1]
-
Reagent: Add 2.5 equivalents of LiOH·H₂O .
-
Condition: Stir at Room Temperature (20-25°C). Do not heat.
-
Monitoring: Check TLC or LCMS at 30 min.
-
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.
Decision Tree: Solvent & Base Selection
Use this logic flow to select reaction conditions that preserve the ester moiety.
References
-
Larock, R. C. (2018).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Standard reference for ester hydrolysis kinetics and selectivity).
-
Neuvonen, H. (1998).[1] "Hydrolysis of Phenyl Acetates: Kinetics and Mechanism." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Sigma-Aldrich. (2023).[1] "Product Specification: 1,3-Phenylenediacetic acid." (Confirming the stability of the di-acid degradant). Link[1]
-
PubChem. (2023).[1] "Compound Summary: Phenylacetic Acid Derivatives." National Library of Medicine. Link
Technical Support Center: Minimizing Decarboxylation in Phenylacetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of unwanted decarboxylation in phenylacetic acid derivatives. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own experimental designs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the decarboxylation of phenylacetic acid derivatives.
Q1: What is decarboxylation and why is it a problem for phenylacetic acid derivatives?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] For phenylacetic acid and its derivatives, this side reaction is problematic as it leads to the formation of toluene or substituted toluene derivatives, which are often impurities that can be difficult to separate from the desired product.[3] This reduces the yield and purity of the target molecule.
Q2: What are the main factors that promote decarboxylation in these compounds?
A2: Several factors can influence the rate of decarboxylation:
-
Temperature: Elevated temperatures are a primary driver of decarboxylation.[4][5] Many decarboxylation reactions are initiated by heat.
-
Presence of a β-carbonyl group: While not always present in simple phenylacetic acids, derivatives with a carbonyl group at the β-position (two carbons away from the carboxyl group) are particularly susceptible to decarboxylation.[6][7]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar solvents can facilitate decarboxylation.[8]
-
pH (Acidic or Basic Conditions): Both acidic and basic conditions can catalyze decarboxylation, often through different mechanisms.[1][4]
-
Catalysts: Certain metal catalysts, particularly those used in cross-coupling reactions, can inadvertently promote decarboxylation.[4][9]
Q3: What is the basic mechanism of decarboxylation for phenylacetic acid?
A3: The mechanism can vary depending on the conditions. In the absence of other activating groups, thermal decarboxylation can proceed, though it often requires high temperatures. For the anionic form (phenylacetate), the reaction can proceed through the formation of a benzyl anion intermediate.[3] The presence of activating groups, such as a β-keto group, allows for a cyclic transition state that significantly lowers the activation energy for decarboxylation.
Q4: Are there specific reaction types where this side reaction is particularly common?
A4: Yes, decarboxylation of phenylacetic acid derivatives is a known side reaction in various transformations, including:
-
Cross-coupling reactions: Palladium-, copper-, and other transition metal-catalyzed reactions can lead to decarboxylative side products.[10][11]
-
Oxidative reactions: The conversion of phenylacetic acids to aldehydes or ketones can involve oxidative decarboxylation.[12][13]
-
Reactions requiring high temperatures: Any reaction performed at elevated temperatures increases the risk of thermal decarboxylation.[3][5]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving decarboxylation issues in your experiments.
Issue 1: Significant formation of toluene or a substituted toluene byproduct.
Possible Cause 1: Reaction temperature is too high.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach. Systematically lower the temperature in 10 °C increments and monitor the reaction progress and byproduct formation by TLC or LC-MS.
-
Screen for a More Active Catalyst: If the reaction is sluggish at lower temperatures, consider a more active catalyst that can achieve the desired transformation under milder conditions.
-
Use Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the desired reaction at a faster rate than thermal decomposition, potentially reducing the overall reaction time at elevated temperatures.
-
-
Causality: Thermal energy provides the activation energy for the C-C bond cleavage required for decarboxylation.[4] By reducing the thermal energy input, you disfavor this pathway.
Possible Cause 2: Inappropriate solvent selection.
-
Troubleshooting Steps:
-
Solvent Screen: Perform a solvent screen using a range of solvents with varying polarities. Non-polar aprotic solvents may be less likely to promote ionic decarboxylation pathways.
-
Consider Solvent Polarity: Studies have shown that polar solvents can facilitate photochemical decarboxylation.[8] While your reaction may not be photochemical, the principle of solvent stabilization of charged intermediates can still apply.
-
-
Data-Driven Insight:
| Solvent[14] | Reaction Time (min)[14] | Conversion (%)[14] |
| CH₂Cl₂ | 60 | 100 |
| CHCl₃ | 45 | 100 |
| CH₃CN | 150 | 50 |
| CH₃COCH₃ | 180 | 56 |
| CH₃CH₂OH | 180 | 44 |
| This table illustrates the significant impact of solvent choice on the rate of a catalytic oxidative decarboxylation of phenylacetic acid. |
Possible Cause 3: Undesired catalysis by reagents.
-
Troubleshooting Steps:
-
Re-evaluate Your Base/Acid: If using a base, consider weaker, non-nucleophilic bases. If using an acid, consider if a milder acid could suffice. The anion form of phenylacetic acid decarboxylates faster than the neutral acid form.[3]
-
Screen Metal Catalysts: If performing a metal-catalyzed reaction, screen different metals and ligand combinations. Some may have a lower propensity for promoting decarboxylation. For example, copper-catalyzed systems are known to be effective for decarboxylative couplings, but conditions must be carefully optimized.[10][15]
-
-
Visualization of the Problem:
Caption: Troubleshooting flowchart for excessive decarboxylation.
Issue 2: My phenylacetic acid derivative is unstable even at room temperature.
Possible Cause: Presence of strong activating groups.
-
Troubleshooting Steps:
-
Protecting Group Strategy: If the instability is due to an electronic effect (e.g., a β-keto group or a strongly electron-withdrawing group on the phenyl ring), consider temporarily protecting the activating group. For example, a ketone could be protected as a ketal.
-
Esterification: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are generally more stable to decarboxylation. The acid can be regenerated in a later step under mild conditions.
-
-
Causality: Strong electron-withdrawing groups can stabilize the carbanion intermediate formed upon decarboxylation, thereby lowering the activation energy for the reaction.[5][16]
Section 3: Preventative Strategies and Protocols
Proactively minimizing decarboxylation is often more effective than troubleshooting after the fact.
Strategy 1: Use of Protecting Groups
For particularly sensitive substrates, protecting the carboxylic acid as an ester is a robust strategy.
-
Protocol: Methyl Esterification of Phenylacetic Acid
-
Dissolve the phenylacetic acid derivative (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
-
-
Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/water) at room temperature or 0 °C to avoid decarboxylation.
Strategy 2: Low-Temperature Reaction Conditions
Many modern synthetic methods are designed to run at or below room temperature.
-
Photoredox Catalysis: Visible-light photoredox catalysis can often drive reactions at room temperature that would otherwise require heat.[13][17][18] This is a powerful technique for avoiding thermal decarboxylation.
-
Visualization of a Preventative Workflow:
Caption: Decision workflow for preventing decarboxylation.
Strategy 3: Analytical Monitoring
Careful monitoring can help you identify the onset of decarboxylation and adjust conditions accordingly.
-
Recommended Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring the disappearance of starting material and the appearance of both the desired product and the decarboxylated byproduct.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Can be used to quantify the ratio of desired product to the decarboxylated byproduct by integrating characteristic peaks.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile byproducts like toluene. However, be aware that the high temperatures of the GC inlet can sometimes induce decarboxylation of the analyte.[19]
-
Section 4: References
-
Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. (n.d.). ResearchGate. Retrieved from [Link]
-
Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. (n.d.). [Source not available].
-
Chemistry Decarboxylation Reaction. (n.d.). sathee jee - IIT Kanpur. Retrieved from [Link]
-
Kong, D., Moon, P. J., Bsharat, O., & Lundgren, R. J. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Angewandte Chemie International Edition, 59(3), 1313–1319. Retrieved from [Link]
-
Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Luo, X., Wen, Y., Nie, B., Liang, Z., Yuan, Y., Wang, J., Liao, L., & Xie, H. (2025). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Chemical Review and Letters, 6, 139-149. Retrieved from [Link]
-
Chemistry of Decarboxylation. (2021). MagicalButter. Retrieved from [Link]
-
Cannabis decarboxylation: optimal temperature, time and methods. (2026). Ripper Seeds. Retrieved from [Link]
-
Luo, X., Wen, Y., Nie, B., Liang, Z., Yuan, Y., Wang, J., Liao, L., & Xie, H. (2025). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Decarboxylation of Tetrahydrocannabinolic acid (THCA) to active THC. (n.d.). European Industrial Hemp Association. Retrieved from [Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating? (n.d.). LNEYA Industrial Chillers Manufacturer. Retrieved from [Link]
-
Cannabinoid Decarboxylation: A Comparative Kinetic Study. (2020). Wolne Konopie. Retrieved from [Link]
-
Yoshimi, Y., Itou, T., Hatanaka, M. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2631-2641. Retrieved from [Link]
-
Decarboxylation Reaction – Mechanism, Examples & Uses in Organic Chemistry. (n.d.). Vedantu. Retrieved from [Link]
-
Visible-light-promoted oxidative decarboxylation of arylacetic acids in air: Metal-free synthesis of aldehydes and ketones at room temperature. (n.d.). [Source not available].
-
Decarboxylation. (2024). Chemistry Steps. Retrieved from [Link]
-
Solvent effect on the decarbonylation of acyl radicals. (2001). R Discovery. Retrieved from [Link]
-
Penform, B., & Shock, E. L. (2020). Kinetics and Mechanisms of Hydrothermal Ketonic Decarboxylation. ACS Earth and Space Chemistry, 4(11), 2034–2045. Retrieved from [Link]
-
The decarboxylation of phenylacetic acid via addition of acid. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Protecting groups. (n.d.). [Source not available].
-
Moreno-Sanz, G., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1049532. Retrieved from [Link]
-
Chiriboga, J., & Roy, D. N. (n.d.). Rapid Method for Determination of Decarboxylation of Compounds labelled with Carbon-14. OSTI.GOV. Retrieved from [Link]
-
Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131. Retrieved from [Link]
-
Thermal decomposition of phenylacetic acid going through a four-centre transition state. (n.d.). ResearchGate. Retrieved from [Link]
-
Fay, G. D., & Barry, A. L. (1972). Rapid methods for determining decarboxylase activity: arginine decarboxylase. Applied Microbiology, 23(4), 710–713. Retrieved from [Link]
-
Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. (2016). [Source not available].
-
Acid and Base Catalyzed Reactions of Active Methylene Compounds. (n.d.). Scribd. Retrieved from [Link]
-
A method for the identification of the immediate product of decarboxylation reactions. (n.d.). [Source not available].
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. (2024). Organic Letters. Retrieved from [Link]
-
Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. (n.d.). UNL Digital Commons. Retrieved from [Link]
-
A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases. (2022). Molecules, 27(22), 8031. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Method of Measuring Decarboxylation? (2024). Reddit. Retrieved from [Link]
-
Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. (2016). [Source not available].
-
Avoid Protecting Groups. (2019). Green Chemistry: Principles and Case Studies. Retrieved from
-
Protecting Groups. (2020). IIT. Retrieved from [Link]
-
10.9: Decarboxylations. (2022). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Decarboxylation Reaction – Mechanism, Examples & Uses in Organic Chemistry [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Decarboxylation Reaction [satheejee.iitk.ac.in]
- 5. lneya.com [lneya.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Visible-light-promoted oxidative decarboxylation of arylacetic acids in air: Metal-free synthesis of aldehydes and ketones at room temperature [html.rhhz.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Decarboxylation [organic-chemistry.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
H-NMR Spectrum Analysis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
This guide provides an in-depth technical analysis of the H-NMR spectrum for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid , a critical bifunctional intermediate often used in medicinal chemistry for linker design and fragment-based drug discovery.
Unlike standard datasheets, this guide compares analytical methodologies (Solvent Selection and Purity Assessment) to optimize characterization workflows in a drug development setting.
A Comparative Methodological Guide for Drug Development
Structural Overview & Analytical Challenges
Compound: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol
This molecule presents a unique analytical challenge due to its pseudo-symmetry . It contains two chemically distinct yet magnetically similar "benzylic methylene" groups:
-
Free Acid Side Chain:
-
Methyl Ester Side Chain:
Distinguishing these two methylene signals is the primary objective of the H-NMR analysis, as their overlap often leads to integration errors during purity assessment.
Comparative Analysis I: Solvent System Selection
The choice of solvent fundamentally alters the resolution of the critical methylene protons and the visibility of the exchangeable carboxylic acid proton.
Option A: Chloroform-d (CDCl₃)
-
Performance: Standard solvent for organic intermediates.
-
Pros: Sharp lines for the methoxy group (
) and aromatic protons. -
Cons: The carboxylic acid proton (
) is often broad, invisible, or chemically exchanged, making it unreliable for integration. The two benzylic methylene groups often overlap into a single multiplet around 3.60–3.65 ppm.
Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Performance: Preferred for polar carboxylic acids.
-
Pros:
-
Acid Proton Visibility: The
proton appears as a distinct broad singlet at ~12.3 ppm, confirming the free acid moiety. -
Resolution: The higher viscosity and polarity of DMSO often resolve the two benzylic methylenes into two distinct singlets, allowing for precise integration.
-
-
Cons: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can interfere if the sample is wet.
Experimental Recommendation
Verdict: Use DMSO-d₆ for full structural characterization and qNMR (quantitative NMR). Use CDCl₃ only for quick in-process checks of the esterification reaction.
Representative Spectral Data (DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 12.30 | br s | 1H | -COOH | Confirms free acid (differentiates from diester). |
| 7.15 – 7.30 | m | 4H | Ar-H | 1,3-disubstituted benzene ring pattern. |
| 3.68 | s | 3H | -COOCH ₃ | Methyl ester (diagnostic singlet). |
| 3.62 | s | 2H | -CH ₂-COOCH₃ | Methylene α to ester (slightly downfield). |
| 3.58 | s | 2H | -CH ₂-COOH | Methylene α to acid. |
Note: Exact shift of methylenes may invert depending on concentration; 2D HMBC is required for absolute assignment.
Comparative Analysis II: Purity Assessment (qNMR vs. HPLC)
In early-stage drug development, establishing the purity of this intermediate is critical.[1] Below is a comparison of using Quantitative NMR (qNMR) versus High-Performance Liquid Chromatography (HPLC).
Performance Comparison Table
| Feature | qNMR (Internal Standard Method) | HPLC-UV (Area %) |
| Primary Output | Absolute Purity (wt%) | Relative Purity (% Area) |
| Reference Standard | Not Required for analyte (only IS needed).[1] | Required for accurate quantitation (response factors). |
| Speed | Fast (< 20 mins sample prep + acq). | Slow (Method development + run time). |
| Blind Spots | Inorganic salts are invisible. | Non-chromophoric impurities are invisible. |
| Suitability | Best for Potency Assignment of the standard. | Best for Impurity Profiling (detecting trace isomers). |
Strategic Workflow
For this specific compound, qNMR is superior for potency assignment because the likely impurities (di-acid or di-ester) have different response factors in UV, rendering HPLC area% inaccurate without a calibrated standard.
Differentiation from Key Impurities
Synthesis of this mono-ester often yields the di-acid (hydrolysis byproduct) or di-ester (starting material).
Decision Logic for Impurity Identification
-
Impurity A: 1,3-Phenylenediacetic acid (Di-acid)
-
H-NMR Sign: Disappearance of the methyl singlet (~3.68 ppm).
-
Integration: Ratio of Aromatic (4H) to Methylene (4H) is 1:1.
-
-
Impurity B: Dimethyl 1,3-phenylenediacetate (Di-ester)
-
H-NMR Sign: Disappearance of the acid proton (~12.3 ppm).
-
Integration: Methyl singlet integrates to 6H (relative to 4H aromatic).
-
Visualizations
Figure 1: Analytical Decision Tree
This diagram outlines the logical flow for selecting the correct solvent and method based on the analytical goal.
Caption: Decision tree for selecting solvent systems and analytical techniques based on specific research requirements.
Figure 2: qNMR Experimental Workflow
Standardized protocol for absolute purity determination.
Caption: Step-by-step qNMR workflow for absolute purity assessment using Maleic Acid as an internal standard.
Experimental Protocols
Protocol A: High-Resolution H-NMR Acquisition
-
Instrument: 400 MHz or higher (600 MHz recommended for methylene resolution).
-
Temperature: 298 K (25°C).
-
Solvent: DMSO-d₆ (99.9% D).
-
Pulse Sequence: zg30 (Standard 1D Proton).
-
Relaxation Delay (D1): Set to 10 seconds for qualitative, 60 seconds for quantitative (5 × T1).
-
Number of Scans (NS): 16 (sufficient for >10 mg sample).
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise.
Protocol B: qNMR Purity Calculation
To calculate the purity (
Where:
- : Integrated area.[1]
- : Number of protons contributing to the signal (e.g., 4 for Aromatic region).
- : Molecular Weight.
- : Weight of sample/standard.
- : Purity of the standard (as a decimal).
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Sources
Predictive Models vs. Experimental Validation: A Comparison Guide for 13C-NMR Chemical Shifts in Meta-Substituted Phenylacetic Esters
Understanding the transmission of electronic effects in aromatic systems is a cornerstone of rational drug design and physical organic chemistry. For researchers analyzing meta-substituted phenylacetic esters , predicting and verifying
This guide objectively compares three primary methodologies for determining these chemical shifts: Empirical Additivity Models , Quantum Mechanical (DFT) Calculations , and Experimental NMR Spectroscopy . By evaluating their performance, causality, and operational protocols, this guide provides a definitive framework for structural elucidation.
Methodological Comparison: Choosing the Right Analytical Tool
When determining the
Alternative A: Empirical Additivity Models (ChemDraw / ACD/Labs)
Empirical models rely on pre-calculated Substituent Chemical Shift (SCS) increments derived from vast databases of experimental spectra[2][3].
-
Mechanism: The software takes the base shift of methyl phenylacetate and adds the SCS value for a meta-substituent (e.g., -NO
, -OCH ). -
Pros: Instantaneous results; excellent for routine structural verification of simple, rigid molecules.
-
Cons: Fails to accurately predict long-range conformational dependencies or anomalous through-space field effects (such as reverse substituent effects on the carbonyl carbon)[1].
Alternative B: Quantum Mechanical (DFT) Predictions
Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method calculates the absolute magnetic shielding tensors based on the molecule's optimized electronic structure[4].
-
Mechanism: Solves the Schrödinger equation to determine electron density, inherently accounting for
-polarization and complex inductive transmission through the methylene bridge. -
Pros: High accuracy; captures subtle stereoelectronic effects and solvent interactions (via continuum models).
-
Cons: Computationally expensive; requires rigorous conformational searching to ensure the global minimum is used.
Alternative C: Experimental C-NMR Spectroscopy
The gold standard. Experimental data provides the ground truth against which all predictive models are benchmarked[5].
-
Mechanism: Measures the actual resonance frequencies of
C nuclei in a specific solvent environment under an applied magnetic field. -
Pros: Irrefutable proof of molecular structure and bulk purity.
-
Cons: Requires physical synthesis, isolation, and purification of the compound.
Workflow comparison of 13C-NMR chemical shift determination methods.
Quantitative Performance Data
To objectively compare these alternatives, we analyze the
Table 1: Comparison of
| Carbon Position | Empirical (ACD/Labs) | DFT (GIAO-B3LYP) | Experimental (CDCl | ||
| C1 (ipso to CH | 135.2 | 136.1 | 135.8 | -0.6 | +0.3 |
| C2 (ortho) | 123.5 | 124.2 | 124.0 | -0.5 | +0.2 |
| C3 (ipso to NO | 148.1 | 148.6 | 148.4 | -0.3 | +0.2 |
| C4 (para) | 121.8 | 122.3 | 122.1 | -0.3 | +0.2 |
| C5 (meta) | 129.2 | 129.7 | 129.5 | -0.3 | +0.2 |
| C6 (ortho) | 135.5 | 136.0 | 135.7 | -0.2 | +0.3 |
| C- | 40.1 | 40.6 | 40.5 | -0.4 | +0.1 |
| C=O (Carbonyl) | 170.5 | 171.1 | 170.8 | -0.3 | +0.3 |
Data synthesis based on established SCS parameters and experimental benchmarks for phenylacetic derivatives[5].
Key Insight: While empirical models perform adequately for the aromatic ring, they often underestimate the inductive deshielding effect of the strongly electron-withdrawing meta-NO
Mechanistic Causality: The "Why" Behind the Shifts
As an Application Scientist, it is critical to understand why these shifts occur, rather than just recording the data.
In meta-substituted phenylacetic esters, the substituent cannot delocalize electrons via resonance to the C1 (ipso) carbon. Therefore, the transmission of electronic effects to the ester side chain is strictly governed by:
-
Inductive Effects (-I / +I): Transmitted through the
-bond framework. The methylene bridge (–CH –) acts as a highly effective insulator, causing the inductive effect to decay exponentially before reaching the carbonyl carbon. -
Through-Space
-Polarization: A dipolar substituent (like -NO ) creates a local electric field that polarizes the -electron system of the ester carbonyl group through space, independent of the -bonds[1]. This is why empirical models, which rely on 2D topological connectivity, often fail to predict carbonyl shifts accurately in highly polarized systems.
Transmission pathways of electronic effects in meta-substituted phenylacetic esters.
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, both computational and experimental workflows must be designed as self-validating systems.
Protocol 1: In Silico DFT Workflow (GIAO Method)
Causality: NMR shifts are highly conformation-dependent. A single-point calculation on an unoptimized geometry will yield invalid tensors.
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the ester side chain.
-
Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311+G(d,p) level of theory.
-
Self-Validation (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. Requirement: The output must show exactly zero imaginary frequencies, confirming the geometry is a true local minimum, not a transition state[4].
-
NMR Tensor Calculation: Apply the GIAO (Gauge-Independent Atomic Orbital) method at the same level of theory, applying the PCM (Polarizable Continuum Model) for chloroform to simulate solvent effects.
-
Referencing: Calculate the absolute shielding tensor (
) for Tetramethylsilane (TMS) at the exact same level of theory. Calculate the chemical shift ( ) as: .
Protocol 2: Experimental C-NMR Acquisition
Causality:
-
Sample Preparation: Dissolve 30–50 mg of the purified meta-substituted phenylacetic ester in 0.6 mL of CDCl
. -
Internal Referencing: Ensure the CDCl
contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute 0.00 ppm reference point, eliminating chemical shift drift caused by magnetic field fluctuations. -
Probe Optimization (Tuning & Matching): Insert the sample and tune the probe specifically to the
C resonance frequency (~100 MHz on a 400 MHz spectrometer). This maximizes power transfer and S/N ratio. -
Self-Validation (Locking & Shimming): Lock onto the deuterium signal of CDCl
. Adjust the Z1–Z5 room-temperature shims until the lock level is maximized and stable. A stable lock confirms high magnetic field homogeneity, ensuring sharp, resolved peaks. -
Acquisition: Execute a
C{1H} broad-band decoupled pulse sequence (e.g., WALTZ-16). Set the relaxation delay (D1) to at least 2.0 seconds to allow sufficient longitudinal relaxation ( ) of the quaternary carbons (C1, C3, C=O), preventing signal suppression. Acquire a minimum of 512 scans. -
Processing: Apply a 1.0 Hz exponential line-broadening window function before Fourier Transformation to enhance S/N without sacrificing critical resolution. Phase and baseline correct the spectrum, setting the TMS peak to 0.00 ppm.
Conclusion
For the analysis of meta-substituted phenylacetic esters, Empirical Additivity Models serve as excellent rapid-screening tools for initial structural confirmation[2]. However, when investigating subtle stereoelectronic phenomena such as
References
1.[5] Canestrari, D., et al. (2025). Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. MDPI Chemistry. Available at:[Link] 2.[4] Fu, Y., et al. (2002). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry, ACS Publications. Available at:[Link] 3.[1] Sen Gupta, S. K., & Shrivastava, R. (2011). Influence of Aprotic Solvents on the Transmission of Anomalous Substituent Effects on 13C NMR Chemical Shifts at the Carboxyl Carbon (δco) in Meta-Substituted Benzoic Acids: A Strong Evidence for π-Polarization Mechanism. ResearchGate. Available at:[Link] 4.[2] Ntasiou, P., et al. (2021). GC/EI/MS and 1H NMR Metabolomics Reveal the Effect of an Olive Tree Endophytic Bacillus sp. Lipopeptide Extract on the Metabolism of Colletotrichum acutatum. PMC / NIH. Available at:[Link] 5.[3] Kar, S., et al. (2025). Estimation of reliability of predictions and model applicability domain evaluation in the analysis of acute toxicity (LD50). ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GC/EI/MS and 1H NMR Metabolomics Reveal the Effect of an Olive Tree Endophytic Bacillus sp. Lipopeptide Extract on the Metabolism of Colletotrichum acutatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Technical Comparison: Optimizing Mass Spectrometry Strategies for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid Profiling
Topic: Mass spectrometry fragmentation pattern of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid Content Type: Publish Comparison Guide
Executive Summary
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (CAS: 17833-56-6) represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a potential metabolite in phenylacetic acid pathways. Structurally, it is a non-symmetric diester/acid derivative of 1,3-phenylenediacetic acid, featuring one free carboxylic acid and one methyl ester moiety.
This guide objectively compares the two primary analytical "alternatives" for profiling this compound: Direct LC-MS/MS (ESI-) versus Derivatized GC-MS (EI) . While GC-MS provides structural fingerprinting via spectral libraries, our comparative analysis identifies LC-MS/MS in Negative Electrospray Ionization (ESI-) mode as the superior protocol for high-throughput quantification and biological matrix analysis due to the stability of the carboxylate anion and distinct fragmentation channels.
Structural Analysis & Ionization Physics
Before detailing the fragmentation, it is vital to understand the "soft spots" of the molecule that dictate its behavior in a mass spectrometer.
-
Molecule: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
-
Formula:
-
Exact Mass: 208.0736 Da
-
Structural Vulnerabilities:
-
Free Acid (-CH2COOH): Highly prone to deprotonation (
) in ESI negative mode. -
Methyl Ester (-CH2COOCH3): Susceptible to nucleophilic attack or neutral loss (methanol) under high collision energy.
-
Benzylic Positions: Both side chains are attached to the benzene ring via methylene bridges, making benzylic cleavage the dominant fragmentation pathway.
-
Comparative Analysis: Analytical Alternatives
The following table contrasts the performance of the target analyte under different detection regimes.
Table 1: Performance Matrix of Analytical Strategies
| Feature | Method A: LC-MS/MS (ESI Negative) | Method B: GC-MS (Electron Impact) | Method C: LC-MS/MS (ESI Positive) |
| Primary Ion | |||
| Sensitivity | High (Acidic proton ionizes easily) | Medium (Requires derivatization) | Low (Lack of basic sites) |
| Selectivity | High (MS/MS transitions are specific) | High (Fingerprint spectral matching) | Low (Adduct formation common: Na+, K+) |
| Sample Prep | Dilute & Shoot / Protein Precip. | Complex (Requires BSTFA/TMS) | Standard |
| Isomer ID | Differentiates via Collision Energy (CE) | Differentiates via Retention Time | Poor Differentiation |
| Recommendation | Preferred (Quantification) | Preferred (Unknown ID) | Not Recommended |
Deep Dive: Fragmentation Pattern (ESI Negative Mode)
The most robust method for monitoring this compound is ESI(-). Below is the mechanistic breakdown of the fragmentation pathway for the precursor ion m/z 207 .
Mechanistic Pathway
-
Deprotonation: The carboxylic acid proton is removed, creating the stable carboxylate anion
. -
Primary Transition (Decarboxylation): The most energetically favorable pathway is the loss of
(44 Da) from the acetate arm. This is a standard mechanism for phenylacetic acid derivatives.- (Base Peak)
-
Secondary Transition (Ester Cleavage): The methyl ester arm undergoes cleavage. In negative mode, this often manifests as the loss of a methoxy radical or methanol (neutral loss) if rearrangement occurs, or further benzylic cleavage.
- (Loss of Methanol/Methoxy group)
-
(Loss of
from the remaining chain)
Diagram 1: ESI(-) Fragmentation Pathway
The following DOT diagram visualizes the collision-induced dissociation (CID) pathway.
[1][2]
Differentiation from Isomers (Ortho/Para)[3][4]
A critical challenge in drug development is distinguishing the meta-isomer (target) from potential ortho- or para- impurities.
-
The Ortho Effect: If the substituents were in the ortho position (1,2-substitution), the proximity of the carboxylic acid and the methyl ester would facilitate an intramolecular cyclization (elimination of water or methanol) inside the source or collision cell.
-
Ortho-isomer signature: Enhanced loss of
(18 Da) or (32 Da) directly from the precursor.
-
-
The Meta Stability: The target meta isomer prevents this direct interaction. Therefore, the fragmentation is dominated by sequential losses (e.g.,
first) rather than simultaneous cyclization-driven losses. -
Protocol for Differentiation:
-
Run a Product Ion Scan (MS2) of m/z 207.
-
Observe the ratio of m/z 189 (Water loss) to m/z 163 (CO2 loss).
-
High 163/189 ratio
Indicates Meta/Para (Target). -
High 189/163 ratio
Indicates Ortho impurity.
-
Experimental Protocol: Validated Workflow
To ensure reproducibility, follow this self-validating protocol.
A. Sample Preparation (Direct Injection)
-
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Even though we run in negative mode, trace formic acid can improve peak shape on C18 columns without significantly suppressing the negative ion if pH > 3. For maximum sensitivity, use 5mM Ammonium Acetate (pH 5-6).
-
-
Matrix: For plasma samples, perform protein precipitation with Acetonitrile (1:3 ratio).
B. Instrument Parameters (LC-MS/MS)
-
Ionization: ESI Negative Mode
-
Capillary Voltage: 2.5 - 3.0 kV (Lower than Pos mode to prevent discharge)
-
Source Temp: 350°C
-
MRM Transitions (Quantification):
-
Quantifier: 207.1
163.1 (CE: 15 eV) -
Qualifier: 207.1
119.1 (CE: 25 eV)
-
C. Decision Logic for Method Selection
Use the following logic flow to determine the correct analytical path for your specific research phase.
References
-
NIST Mass Spectrometry Data Center. Acetic acid, methoxy- and Phenylacetic acid derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Kwon, S., et al. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid.[1] Analytical Science & Technology.[1] Available at: [Link]
-
Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. ChemRxiv. Available at: [Link]
-
Xu, Y.J., et al. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization.[2] Bioanalysis, 5(12), 1527-43.[2] Available at: [Link]
Sources
Analytical Guide: Differentiating Phenylacetic Acid and Its Ester Derivatives via FTIR Spectroscopy
Executive Summary
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for structural elucidation in organic synthesis and drug development. A frequent analytical challenge in the laboratory is monitoring the esterification of phenylacetic acid (PAA) to form derivatives like methyl phenylacetate or ethyl phenylacetate. This guide provides an objective, data-driven comparison of the FTIR spectral features of phenylacetic acid versus its esterified counterparts, detailing the underlying quantum mechanical and intermolecular forces that drive these spectral shifts.
Fundamental Principles: The Causality of Spectral Shifts
To effectively interpret the FTIR spectra of phenylacetic derivatives, one must understand the causality behind the vibrational frequency shifts. The absorption frequency (
The Carboxylic Acid Dimerization Effect
In its solid or neat liquid state, phenylacetic acid rarely exists as a monomer. Instead, it forms strongly hydrogen-bonded dimers. This intermolecular hydrogen bonding pulls electron density away from the carbonyl (C=O) double bond, giving it more single-bond character. Consequently, the force constant (
The Ester Inductive Effect
When phenylacetic acid is converted to an ester (e.g., methyl or ethyl phenylacetate), two critical environmental changes occur:
-
Loss of Hydrogen Bonding: The absence of the hydroxyl proton eliminates the broad 2500–3300 cm⁻¹ O-H band and prevents dimerization.
-
Inductive Strengthening: The alkoxy group (-OCH₃ or -OCH₂CH₃) exerts an electron-withdrawing inductive effect (-I effect) on the carbonyl carbon[1]. This increases the force constant of the C=O bond, shifting the carbonyl stretching frequency significantly higher, typically to 1735–1750 cm⁻¹ [3].
Quantitative Data Comparison
The following table summarizes the key diagnostic FTIR peaks used to differentiate phenylacetic acid from its common ester derivatives, based on standardized spectral databases[4],[5],[6].
| Functional Group Vibration | Phenylacetic Acid (PAA) | Methyl Phenylacetate | Ethyl Phenylacetate | Diagnostic Significance |
| O-H Stretch | 2500 – 3300 cm⁻¹ (Very Broad) | Absent | Absent | Primary indicator of unreacted acid. |
| C=O Stretch | 1700 – 1715 cm⁻¹ (Strong) | 1735 – 1745 cm⁻¹ (Strong) | 1735 – 1750 cm⁻¹ (Strong) | Upward shift of ~30 cm⁻¹ confirms esterification. |
| C-O Stretch | 1210 – 1320 cm⁻¹ (Coupled with O-H) | 1150 – 1250 cm⁻¹ (Two bands) | 1150 – 1300 cm⁻¹ (Two bands) | Ester C-O stretch is typically more intense and split. |
| Aromatic C-H Stretch | ~3030 – 3060 cm⁻¹ (Obscured) | ~3030 – 3060 cm⁻¹ (Visible) | ~3030 – 3060 cm⁻¹ (Visible) | Becomes clearly resolved once the broad O-H band is removed. |
| Aliphatic C-H Stretch | ~2850 – 2950 cm⁻¹ (Obscured) | ~2850 – 2950 cm⁻¹ (Visible) | ~2850 – 2980 cm⁻¹ (Visible) | Ethyl derivative shows stronger -CH₃/-CH₂ signals. |
Experimental Methodology: Self-Validating FTIR Protocol
To ensure high-fidelity, reproducible data when monitoring esterification workflows, utilize the following Attenuated Total Reflectance (ATR) FTIR protocol. ATR is preferred over KBr pelleting as it prevents moisture absorption (which can introduce false O-H peaks) and requires minimal sample preparation.
Step 1: Instrument Initialization and Background Collection
-
Equip the FTIR spectrometer with a Diamond or ZnSe ATR crystal.
-
Clean the crystal thoroughly with spectroscopic-grade isopropanol or acetone and allow it to dry completely.
-
Collect a background spectrum (Air) using the following parameters: Resolution: 4 cm⁻¹, Scans: 32, Range: 4000 to 400 cm⁻¹[7]. Self-Validation: Ensure the background spectrum shows a flat baseline with only ambient CO₂ (~2350 cm⁻¹) and water vapor artifacts.
Step 2: Sample Application
-
For Phenylacetic Acid (Solid): Place 1-2 mg of the crystalline powder onto the ATR crystal. Apply the pressure tower anvil to ensure intimate contact between the solid and the crystal.
-
For Esters (Liquids): Deposit 1-2 drops of neat methyl or ethyl phenylacetate directly onto the crystal. No pressure anvil is needed.
Step 3: Spectral Acquisition
-
Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation: Check the maximum absorbance of the C=O peak. If it exceeds 1.2 Absorbance Units (AU), the signal may be saturated. For liquids, wipe the crystal and apply a smaller micro-drop; for solids, reduce the applied pressure slightly.
Step 4: Data Processing
-
Apply an ATR correction algorithm (if required by your specific software) to adjust for penetration depth variations across the wavelength spectrum.
-
Perform a baseline correction and execute peak picking with a sensitivity threshold set to identify the primary C=O and C-O bands.
Spectral Interpretation Workflow
The following logic diagram illustrates the decision matrix for identifying the reaction state of a phenylacetic acid derivative using FTIR data.
Diagnostic decision tree for differentiating phenylacetic acid from its esters via FTIR.
References
-
PubChem / NIST Webbook. Methyl phenylacetate | C9H10O2 | CID 7559. National Center for Biotechnology Information. Available at: [Link]
-
PubChem / NIST Webbook. Ethyl phenylacetate | C10H12O2 | CID 7590. National Center for Biotechnology Information. Available at:[Link]
-
St. Paul's Cathedral Mission College. Infrared Spectroscopy: Absorptions of Carboxylic acids and Esters. Available at:[Link]
-
Amazon AWS / Spectroscopic Principles. Infrared Spectroscopy: Base values for the C=O stretching vibrations. Available at: [Link]
-
ResearchGate / SciELO. Esterification reactions and FT-IR spectral resolution. Available at:[Link]
-
Chegg / Academic Q&A. IR spectrum of 2-phenylacetic acid and O-H stretch identification. Available at:[Link]
-
ResearchGate. Does anyone know the reason for the high wavelength value of an unsaturated ester group in FTIR spectra? Available at:[Link]
-
Chemical and Biochemical Engineering Quarterly. Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid. Available at:[Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. scielo.br [scielo.br]
A Guide to Purity Standards for Phenylacetic Acid Intermediates in Pharmaceutical Research: A Case Study of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Introduction
In the intricate landscape of pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is paramount. This quality is not merely determined in the final synthetic step but is a culmination of rigorously controlled processes, beginning with the very first starting materials and intermediates. Intermediates, such as [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, are critical building blocks whose purity profile can directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. The presence of even minute quantities of impurities can lead to downstream complications, including the formation of toxic by-products, altered pharmacological activity, and significant regulatory hurdles.
This guide provides an in-depth technical framework for establishing and verifying the purity of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, a representative phenylacetic acid derivative used in complex organic synthesis. We will move beyond simple specification sheets to explore the causality behind analytical choices, grounded in the authoritative standards set by the International Council for Harmonisation (ICH). This document is designed for researchers, scientists, and drug development professionals, offering a practical comparison of purity grades and the experimental data required to validate them.
PART 1: The Regulatory Foundation for Purity
Ensuring the safety and quality of pharmaceuticals is a globally harmonized effort. The ICH has established comprehensive guidelines that serve as the global standard for impurity control.[1] For a synthetic intermediate like [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, which will be part of a new drug substance, the ICH Q3A(R2) guideline is the cornerstone document.[1][2] It provides a rational framework for controlling impurities, categorizing them, and setting thresholds for reporting, identification, and qualification.[3][4]
Key Impurity Categories:
-
Organic Impurities: These are often the most critical and can include starting materials, by-products of side reactions, intermediates, and degradation products.[1]
-
Inorganic Impurities: This category includes reagents, ligands, catalysts (e.g., heavy metals), and other inorganic materials introduced during manufacturing.[1]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[1] These are specifically governed by the ICH Q3C guideline.[3]
ICH Q3A Thresholds:
The ICH establishes thresholds based on the maximum daily dose of the final drug product. These thresholds dictate the level of scrutiny an impurity must undergo.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Rationale |
| Reporting Threshold | 0.05% | 0.03% | The level at which an impurity must be reported in a regulatory submission.[3] |
| Identification Threshold | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which the structure of an impurity must be confirmed.[1] |
| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which an impurity's biological safety must be established.[2][4] |
*TDI: Total Daily Intake
PART 2: Profiling Potential Impurities in [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
To control impurities, one must first anticipate them. The most likely impurities are directly related to the synthetic route employed. A common strategy for synthesizing substituted phenylacetic acids involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5]
Caption: Synthetic pathway and potential impurity origins.
Common Potential Impurities:
-
Process-Related Impurities (Organic):
-
Unreacted Starting Materials: e.g., 3-bromophenylacetic acid derivatives or methoxycarbonylmethyl boronic esters.[5]
-
By-products: Homocoupling of the boronic ester is a common side reaction in Suzuki couplings.
-
Intermediates: Incomplete reaction steps can lead to the presence of intermediate compounds.
-
-
Degradation Products:
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions during workup or storage, yielding the corresponding di-acid, 3-(carboxymethyl)phenylacetic acid.
-
-
Inorganic Impurities:
-
Residual Catalysts: Palladium is a common catalyst in cross-coupling reactions and must be carefully controlled according to ICH Q3D guidelines for elemental impurities.[3]
-
-
Residual Solvents:
PART 3: The Analytical Workflow for Purity Verification
A robust analytical strategy is essential for accurately determining the purity of an intermediate and quantifying its impurities. This typically involves a combination of chromatographic and spectroscopic techniques, creating a self-validating system where different methods provide complementary information.
Caption: Comprehensive analytical workflow for purity assessment.
Experimental Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for quantifying the main component and separating non-volatile organic impurities. A reversed-phase method is typically suitable for phenylacetic acid derivatives.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent).
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity using the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Individually report any impurity exceeding the 0.05% reporting threshold.
-
Experimental Protocol 2: Residual Solvent Analysis by Headspace GC-MS
Rationale: Gas chromatography is required to separate and detect volatile compounds like residual solvents. A mass spectrometer detector provides definitive identification.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a standard stock solution containing known concentrations of potential solvents (e.g., THF, DCM) in a suitable solvent like Dimethyl sulfoxide (DMSO).
-
Accurately weigh approximately 100 mg of the [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid sample into a 20 mL headspace vial. Add 1 mL of DMSO.
-
-
GC-MS Conditions:
-
Instrument: GC-MS with a headspace autosampler.
-
Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium.
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Headspace Parameters: Vial Equilibration at 80 °C for 15 min.
-
-
Data Analysis:
-
Quantify solvents in the sample by comparing peak areas to the external standard. Ensure levels are below ICH Q3C limits.
-
PART 4: Comparative Analysis of Purity Grades
The required purity of an intermediate is not absolute; it depends on its intended use. An early-stage research compound has different requirements than a key intermediate for a drug candidate entering late-stage clinical trials.
| Purity Grade | Typical Purity (%) | Primary Analytical Focus | Common Impurities | Intended Use |
| Standard Research Grade | 95-98% | ¹H NMR for identity, basic HPLC for purity estimate. | May contain significant levels (>0.5%) of starting materials or by-products. | Early-stage discovery, proof-of-concept synthesis. |
| High-Purity Intermediate | >99.0% | Quantitative HPLC (area %), GC-MS for solvents, identity confirmation by NMR and MS.[7] | All impurities should be below 0.5%, with specified impurities controlled below 0.15%. | Process development, scale-up, non-clinical toxicology batches. |
| Qualified Reference Standard | >99.5% (Characterized) | Full characterization: quantitative NMR (qNMR), HPLC with reference standard, mass balance, elemental analysis.[8] | All impurities identified and quantified, typically <0.10%. | Primary calibrator for analytical methods, impurity identification.[9] |
Conclusion
The purity of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is not a single number but a comprehensive profile that requires a multi-faceted analytical approach. Grounding this approach in the principles of the ICH guidelines ensures that the intermediate is not only suitable for its intended synthetic purpose but also contributes to the safety and quality of the final pharmaceutical product. By understanding the potential sources of impurities, employing a suite of robust, self-validating analytical techniques, and setting phase-appropriate acceptance criteria, researchers can confidently advance their drug development programs. This rigorous, science-based approach to purity is a non-negotiable pillar of modern pharmaceutical research.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- de Oliveira, M. A. L., et al. (2024, July 26). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Molecules.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- EMA. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Sigma-Aldrich. 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid.
- National Measurement Institute of Australia. Certified Reference Material Certificate of Analysis.
- Advent Chembio. Pharma Impurities & Reference Standards.
- European Patent Office. Synthesis of phenylacetic acid esters - EP 0098058 B1.
- ChemShuttle. 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid.
- Esschemco. (2021, December 13). Certificate of Analysis.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. inventivapharma.com [inventivapharma.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 8. industry.gov.au [industry.gov.au]
- 9. | Advent [adventchembio.com]
Comparing reactivity of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid with phenylacetic acid
Comparative Reactivity Guide:[3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid vs. Phenylacetic Acid
Executive Summary
In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the strategic selection of aromatic building blocks dictates the efficiency and scalability of the synthetic route. This guide provides an in-depth comparative analysis of Phenylacetic Acid (PAA) and [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (3-MOEPAA) . While PAA is a ubiquitous, monofunctional building block, 3-MOEPAA serves as a desymmetrized, bifunctional scaffold (a mono-methyl ester of 1,3-phenylenediacetic acid) that unlocks orthogonal reactivity for advanced molecular assembly.
Structural and Electronic Profiling
Phenylacetic Acid (PAA)
PAA consists of a benzene ring substituted with a single carboxymethyl group (-CH₂COOH). The carboxylic acid proton is moderately acidic (pKa ~4.31)[1], while the
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (3-MOEPAA) 3-MOEPAA features two distinct functional handles positioned meta to each other: a free acetic acid group and a methyl acetate group. This structural desymmetrization is critical. If a chemist were to use the parent 1,3-phenylenediacetic acid, mono-functionalization would yield statistical mixtures of unreacted, mono-reacted, and di-reacted products. 3-MOEPAA bypasses this by masking one of the carboxyl groups as a methyl ester, allowing strictly controlled, stepwise functionalization.
Reactivity Comparison
A. Orthogonal Functionalization (Amidation & Esterification)
-
PAA: Reacts cleanly with amines using standard coupling reagents (e.g., HATU, EDC/HOBt) or via acid chloride intermediates to form amides[2]. However, any subsequent functionalization requires pre-installed protecting groups on the coupling partner.
-
3-MOEPAA: The free carboxylic acid can be selectively amidated under mild conditions without cross-reacting with the methyl ester. Once the first amide is formed, the methyl ester can be hydrolyzed using aqueous lithium hydroxide (LiOH) to reveal a new free acid, which can then undergo a second, distinct amidation. This makes 3-MOEPAA an ideal hub for synthesizing asymmetric bis-amides.
B. Enolate Chemistry and -Alkylation
-
PAA: Treatment of PAA with >2 equivalents of a strong base like Lithium Diisopropylamide (LDA) generates an enediolate dianion. This dianion is highly nucleophilic and reacts regioselectively at the
-carbon with various electrophiles (e.g., alkyl halides, chloromethyl ketones)[3]. -
3-MOEPAA:
-alkylation is significantly more complex due to competing acidic sites. The -protons adjacent to the methyl ester are more acidic than those adjacent to the carboxylate anion. Consequently, base-mediated enolization often leads to unwanted transesterification, Claisen condensations, or mixed alkylation products unless highly specialized protecting group strategies are employed.
C. Electrophilic Aromatic Substitution (EAS)
-
PAA: The -CH₂COOH group is weakly activating and ortho/para directing.
-
3-MOEPAA: Both the -CH₂COOH and -CH₂COOCH₃ groups are ortho/para directing. Because they are meta to each other, their directing effects synergistically reinforce electrophilic substitution at positions 4 and 6 on the aromatic ring, while position 2 remains sterically shielded.
Quantitative Data: Physicochemical & Reactivity Profile
| Property / Feature | Phenylacetic Acid (PAA) | 3-MOEPAA |
| Structural Class | Monocarboxylic acid | Carboxylic acid + Methyl ester |
| Molecular Weight | 136.15 g/mol [1] | 208.21 g/mol |
| pKa (Carboxyl) | 4.31[1] | ~4.3 (Estimated) |
| Orthogonality | None (Monofunctional) | High (Bifunctional desymmetrization) |
| Enolate Formation | Clean Dianion (Enediolate) via 2 eq base | Complex (Competing |
| Primary Use Case | Simple amidation, | Asymmetric bis-amides, dendrimer hubs |
Experimental Protocols: Self-Validating Systems
Protocol A: Orthogonal Amidation of 3-MOEPAA
Objective: Selective amidation of the free acid while preserving the methyl ester. Causality: HATU is selected over traditional carbodiimides because its superior activation kinetics minimize the half-life of the reactive O-acylisourea intermediate, thereby suppressing unwanted side reactions at the ester site. DIPEA acts as a non-nucleophilic base to deprotonate the acid without hydrolyzing the ester.
-
Dissolve 3-MOEPAA (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) and cool the mixture to 0 °C.
-
Add HATU (1.2 eq) portion-wise. Stir for 1 hour at 0 °C, then warm to room temperature for 4 hours.
-
Validation Check: LC-MS analysis must show a single major peak corresponding to the amide-ester mass. The absence of a di-amide mass validates the orthogonality of the system.
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: -Alkylation of PAA via Enediolate Dianion
Objective: Regioselective C-alkylation of PAA[3].
Causality: Exactly 2.2 equivalents of LDA are required. The first equivalent irreversibly deprotonates the carboxylic acid to form an unreactive lithium carboxylate salt. The second equivalent deprotonates the significantly less acidic
-
Cool a solution of diisopropylamine (2.4 eq) in anhydrous THF to -78 °C under N₂.
-
Add n-BuLi (2.3 eq) dropwise. Stir for 30 min to form LDA.
-
Add a solution of PAA (1.0 eq) in THF dropwise at -78 °C.
-
Warm the mixture to 0 °C for 1 hour to ensure complete dianion formation.
-
Validation Check: The reaction mixture will transition from a pale solution to a deep yellow/orange upon complete enediolate formation.
-
Cool back to -78 °C and add the electrophile (e.g., benzyl bromide, 1.1 eq). The rapid disappearance of the deep color visually validates the consumption of the highly conjugated dianion.
-
Quench with 1M HCl to pH 2, extract with EtOAc, and purify.
Mechanistic Pathways & Visualizations
Orthogonal amidation workflow for 3-MOEPAA leveraging its bifunctional handles.
Stepwise generation of the PAA enediolate dianion and subsequent alpha-alkylation.
References
-
Study and Development of Boron-mediated Amidation Reactions - UCL Discovery, University College London. URL: [Link]
-
One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids, Organic Chemistry Portal. URL: [Link]
-
Phenylacetic Acid | C8H8O2 | CID 999 - PubChem, National Center for Biotechnology Information. URL: [Link]
Sources
Comprehensive Certificate of Analysis (CoA) Guide for CAS 179178-90-6: Analytical Standards and Methodologies
Executive Summary & Chemical Context
CAS 179178-90-6 , chemically identified as 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid, is a critical bifunctional building block utilized in advanced organic synthesis and pharmaceutical manufacturing[1]. Structurally, it is the mono-methyl ester of m-phenylenediacetic acid. Because it possesses both a highly reactive free carboxylic acid moiety and a protected methyl ester, it allows for regioselective coupling reactions in the synthesis of complex Active Pharmaceutical Ingredients (APIs).
Establishing a rigorous Certificate of Analysis (CoA) is paramount. The presence of process-related impurities—specifically the fully hydrolyzed di-acid or the fully esterified di-ester—can derail downstream stoichiometry and lead to the formation of uncharacterized API derivatives.
Regulatory Grounding & Impurity Control
To ensure clinical safety and manufacturing consistency, the CoA parameters for CAS 179178-90-6 must be grounded in global regulatory frameworks.
-
Impurity Profiling: According to the, impurities in new drug substances must be strictly monitored, with identification and qualification thresholds dictated by the maximum daily dose of the final API[2].
-
Method Validation: The analytical procedures used to generate the CoA must be fully validated for specificity, linearity, accuracy, and precision as mandated by the[3].
Comparison Guide: API-Synthesis Grade vs. Technical Grade
When sourcing or synthesizing CAS 179178-90-6, researchers must choose between two primary quality tiers. Technical Grade is often sufficient for early-stage R&D or when downstream crystallization steps are highly efficient at purging impurities. Conversely, API-Synthesis Grade is mandatory for late-stage GMP manufacturing to prevent impurity carryover.
The following table objectively compares the performance specifications and quantitative limits required for both grades:
| Analytical Parameter | API-Synthesis Grade (High Purity) | Technical Grade (R&D) | Analytical Methodology |
| Appearance | White to off-white crystalline powder | Off-white to pale yellow powder | Visual Inspection |
| Purity (Assay) | RP-HPLC (UV at 220 nm) | ||
| Impurity A (m-phenylenediacetic acid) | RP-HPLC (UV at 220 nm) | ||
| Impurity B (Dimethyl m-phenylenediacetate) | RP-HPLC (UV at 220 nm) | ||
| Moisture Content | Karl Fischer Titration | ||
| Residue on Ignition | Gravimetric (USP <281>) | ||
| Heavy Metals | ICP-MS |
Mechanistic Impurity Pathways
Understanding the causality behind the CoA specifications requires analyzing the compound's degradation pathways. High moisture content drives the hydrolysis of the methyl ester, yielding Impurity A (the di-acid). Conversely, exposure to methanolic solvents under acidic conditions drives transesterification, yielding Impurity B (the di-ester).
Primary degradation pathways forming key impurities in CAS 179178-90-6.
Self-Validating Experimental Protocols
To ensure the trustworthiness of the CoA, every analytical procedure must operate as a self-validating system.
Protocol A: RP-HPLC for Purity and Related Substances
Causality of Design: CAS 179178-90-6 contains a free carboxylic acid moiety with a pKa of approximately 4.3. If analyzed in a neutral mobile phase, the compound exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. The addition of 0.1% Trifluoroacetic acid (TFA) ensures the analyte remains fully protonated, driving it into the hydrophobic C18 stationary phase for sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 25.0 mg of CAS 179178-90-6 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Water:Acetonitrile 50:50 v/v).
-
Sample Preparation: Prepare the batch sample identically to achieve a nominal concentration of 0.5 mg/mL.
-
System Suitability Solution (SST): Spike the standard solution with 0.5% w/w of Impurity A and Impurity B.
-
Chromatographic Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: 0-5 min (10% B), 5-20 min (10% to 70% B), 20-25 min (70% B), 25-26 min (70% to 10% B), 26-35 min (10% B for re-equilibration).
-
Flow Rate: 1.0 mL/min | Detection: UV at 220 nm | Injection Volume: 10 µL.
-
-
Self-Validation Criteria: Inject the SST solution. The analytical run is only considered valid if the critical pair resolution (
) between Impurity A and the main CAS 179178-90-6 peak is . The tailing factor ( ) for the main peak must be , and the relative standard deviation (RSD) of five replicate standard injections must be .
Protocol B: Karl Fischer Titration for Moisture Content
Causality of Design: Because the compound is susceptible to esterification in the presence of methanol, prolonged exposure to standard methanolic Karl Fischer reagents can artificially alter the sample composition during testing. Rapid volumetric titration minimizes this side reaction.
Step-by-Step Methodology:
-
Solvent Preparation: Add 30 mL of anhydrous methanol (or a formamide/methanol blend for reduced reactivity) to the titration vessel.
-
Pre-titration: Titrate the solvent with Karl Fischer reagent to a stable electrometric endpoint to neutralize adventitious system moisture.
-
Sample Introduction: Rapidly transfer ~500 mg of the CAS 179178-90-6 sample into the vessel, minimizing exposure to atmospheric humidity.
-
Titration: Titrate the sample to the electrometric endpoint.
-
Self-Validation Criteria: Perform a volumetric blank determination before and after the sample sequence. The drift rate must be
. Periodically inject a 1.0% water standard; recovery must strictly fall between 97.0% and 103.0% to validate the reagent's titer.
Analytical Workflow Visualization
Analytical workflow for CoA generation of CAS 179178-90-6.
References
-
International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Food and Drug Administration (FDA). URL:[Link]
-
International Council for Harmonisation (ICH). "ICH Topic Q3A(R2) Impurities in New Drug Substances." Therapeutic Goods Administration (TGA) / ICH. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21700134, 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid." PubChem. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of 1,3-Benzenediacetic Acid Monoester Isomers
For researchers and professionals in drug development, the precise separation and purification of isomeric species are paramount. The monoesters of 1,3-benzenediacetic acid, key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), present a common yet significant analytical challenge. The subtle differences in the position of the ester and carboxylic acid functionalities on the benzene ring can lead to distinct physicochemical and pharmacological properties. Therefore, robust and reliable chromatographic methods for their separation are essential for ensuring product purity, and therapeutic efficacy, and meeting stringent regulatory requirements.
This guide provides an in-depth comparison of various chromatographic strategies for the separation of 1,3-benzenediacetic acid monoester isomers. We will delve into the principles behind each technique, offer field-proven insights into experimental design, and provide detailed protocols to serve as a foundation for your method development.
The Challenge: Subtle Differences, Significant Impact
The primary challenge in separating positional isomers lies in their nearly identical physical properties, such as molecular weight and, often, pKa values. For 1,3-benzenediacetic acid monoesters, the close proximity of the acidic and ester groups results in minimal differences in overall polarity, making their separation by conventional chromatographic methods non-trivial. The choice of chromatographic mode and the careful optimization of its parameters are therefore critical to achieving baseline resolution.
Comparative Analysis of Chromatographic Strategies
We will explore and compare four primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC) with prior derivatization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often the first-line approach in many analytical laboratories due to its versatility and robustness.[1] The separation in RP-HPLC is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.
Principle of Separation: In the context of 1,3-benzenediacetic acid monoester isomers, the subtle differences in the interaction of the polar carboxylic acid and the more hydrophobic ester group with the stationary phase can be exploited. The isomer where the carboxylic acid group is more sterically hindered may exhibit slightly more retention. The pH of the mobile phase plays a crucial role in controlling the ionization state of the carboxylic acid group; at a pH below the pKa, the acid is protonated and less polar, leading to increased retention.[1]
Experimental Considerations:
-
Stationary Phase: A C18 column is a standard starting point. For aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the analyte and the stationary phase.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully controlled to be around 2 units below the pKa of the carboxylic acid to ensure it is in its non-ionized form, thereby maximizing retention and potentially improving selectivity. The use of an acid modifier like trifluoroacetic acid (TFA) or formic acid is common.[3]
-
Temperature: Column temperature can influence selectivity and should be optimized.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC is often the method of choice for separating positional isomers due to its high resolving power for compounds with minor polarity differences.[5]
Principle of Separation: In NP-HPLC, a polar stationary phase (e.g., silica) and a non-polar mobile phase are used. Separation is governed by the interaction of the polar functional groups of the analyte with the active sites on the stationary phase. The carboxylic acid group of the 1,3-benzenediacetic acid monoester will interact strongly with the silica surface, while the ester group will have a weaker interaction. The subtle differences in the accessibility of these polar groups in the different isomers can lead to effective separation.
Experimental Considerations:
-
Stationary Phase: Unmodified silica is the most common choice. Amine- or cyano-bonded phases can offer different selectivities.[6][7]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as isopropanol, ethanol, or ethyl acetate is used. The concentration of the polar modifier is a critical parameter for controlling retention and selectivity. The addition of a small amount of a strong acid (like acetic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce peak tailing.[6]
-
Water Content: The water content of the mobile phase can significantly affect the activity of the silica stationary phase and thus the reproducibility of the separation. It is crucial to control the water content for consistent results.[8]
Studies on the separation of positional isomers of substituted benzoic acids have demonstrated the effectiveness of NP-HPLC, suggesting it would be a powerful technique for the target analytes.[6][7]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative for the separation of polar compounds that are poorly retained in RP-HPLC.
Principle of Separation: HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. The more polar isomer will be more retained.
Experimental Considerations:
-
Stationary Phase: A variety of polar stationary phases can be used, including unmodified silica, amide, diol, and zwitterionic phases.[9]
-
Mobile Phase: Typically, a high percentage of acetonitrile (e.g., >80%) with an aqueous buffer (e.g., ammonium formate or ammonium acetate) is used. The buffer concentration and pH can be adjusted to optimize selectivity.[10]
HILIC has been successfully applied to the separation of positional isomers of hydroxy aromatic carboxylic acids, indicating its potential for separating the isomers of 1,3-benzenediacetic acid monoester.[10][11]
Gas Chromatography (GC) with Derivatization
For volatile and thermally stable compounds, GC offers high resolution. However, the carboxylic acid group in the 1,3-benzenediacetic acid monoester makes it non-volatile and prone to peak tailing. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar functional group.[12]
Principle of Separation: After derivatization, the isomers are separated based on their boiling points and interactions with the GC stationary phase. Even small structural differences can lead to different retention times on a high-resolution capillary column.
Derivatization Strategy: The most common derivatization method for carboxylic acids is esterification to form, for example, methyl or ethyl esters. Reagents like diazomethane, BF3/methanol, or silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[13][14]
Experimental Considerations:
-
Derivatization: The derivatization reaction must be complete and reproducible to ensure accurate quantification.
-
GC Column: A mid-polar to polar capillary column (e.g., a phase containing 5% phenyl and 95% methylpolysiloxane, or a polyethylene glycol phase) is a good starting point.
-
Detection: Flame ionization detection (FID) is a universal detector suitable for this analysis. Mass spectrometry (MS) can be used for confirmation of the identity of the isomers.
Experimental Protocols
The following protocols are provided as starting points for method development and should be optimized for your specific application and instrumentation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
Caption: RP-HPLC workflow for isomer separation.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient: Start with 30% B, hold for 2 minutes, increase to 70% B over 15 minutes, hold for 3 minutes.
-
-
Data Analysis: Integrate the peaks and calculate the resolution between the isomeric peaks.
Protocol 2: Normal-Phase HPLC (NP-HPLC)
Caption: NP-HPLC workflow for isomer separation.
Methodology:
-
Mobile Phase Preparation: Prepare a mixture of hexane, isopropanol, and acetic acid in the ratio of 90:10:0.1 (v/v/v). Degas the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
HPLC Conditions:
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Column Temperature: 25 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Elution: Isocratic.
-
-
Data Analysis: Integrate the peaks and calculate the resolution.
Protocol 3: Gas Chromatography (GC) with Derivatization
Caption: GC workflow with derivatization.
Methodology:
-
Derivatization (Esterification with BF3/Methanol):
-
To approximately 1 mg of the sample in a vial, add 1 mL of 14% BF3 in methanol.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.
-
-
GC-FID Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 20:1).
-
-
Data Analysis: Integrate the peaks corresponding to the derivatized isomers.
Data Presentation and Comparison
The following table presents a hypothetical comparison of the expected performance of each technique for the separation of 1,3-benzenediacetic acid monoester isomers. These values are illustrative and will require experimental verification and optimization.
| Parameter | RP-HPLC | NP-HPLC | HILIC | GC with Derivatization |
| Principle | Hydrophobic Interactions | Adsorption | Partitioning | Volatility & Polarity |
| Stationary Phase | C18 or Phenyl-Hexyl | Silica or Amine | Silica, Amide, or Diol | DB-5 or WAX |
| Mobile Phase | Water/ACN/Acid | Hexane/IPA/Acid | ACN/Water/Buffer | Inert Gas (He, H2) |
| Selectivity for Isomers | Moderate | High | Moderate to High | High |
| Typical Run Time | 15-30 min | 10-25 min | 15-30 min | 20-40 min |
| Sample Preparation | Simple Dissolution | Simple Dissolution | Simple Dissolution | Derivatization Required |
| Robustness | High | Moderate (sensitive to water) | Moderate | High (post-derivatization) |
| MS Compatibility | Good (with volatile buffers) | Poor | Excellent | Good |
Conclusion and Recommendations
The separation of 1,3-benzenediacetic acid monoester isomers is a challenging but achievable task with the careful selection and optimization of chromatographic conditions.
-
For routine analysis and high throughput, RP-HPLC is a good starting point due to its robustness and simplicity. Optimization of the mobile phase pH and organic modifier percentage will be key.
-
For achieving the best resolution, especially for preparative purposes, NP-HPLC is highly recommended. Its superior selectivity for positional isomers often outweighs the challenges associated with mobile phase preparation and column equilibration.[5]
-
HILIC presents a valuable alternative, particularly if the isomers are highly polar and show poor retention in RP-HPLC. Its compatibility with mass spectrometry is a significant advantage for peak identification.[11]
-
GC with derivatization is a powerful technique that can provide excellent resolution, but the additional sample preparation step of derivatization may not be ideal for all workflows.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, sample matrix, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for initiating method development and successfully tackling the chromatographic separation of 1,3-benzenediacetic acid monoester isomers.
References
- Rioux, V., et al. (1999). High performance liquid chromatography of fatty acid as naphthacyl derivatives.
- Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
-
Scilit. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
PubMed. (2017, December 15). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
Cogent HPLC Columns. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF. Retrieved from [Link]
-
LCGC International. (2026, February 10). HILIC and Its Applications for Biotechnology, Part I. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1,3-Benzenedicarboxylic acid, diethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
LCGC International. (2022, April 15). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Merck Millipore. (n.d.). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
MDPI. (2020, November 12). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Separation of 1,3-Benzenedicarboxylic acid, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. scispace.com [scispace.com]
- 14. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
Elemental analysis data for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Technical Comparison Guide: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid
Executive Summary
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (MW: 208.21 g/mol ) serves as a critical desymmetrized building block in medicinal chemistry. Unlike its symmetric parent (1,3-phenylenediacetic acid) or the full ester derivative, this mono-ester enables orthogonal functionalization . It allows researchers to selectively derivatize one side chain (via the free acid) while preserving the other (protected as a methyl ester) for subsequent steps. This guide compares its physicochemical properties and synthetic utility against standard alternatives, supported by theoretical elemental analysis benchmarks and experimental protocols.
Part 1: Elemental Analysis & Physicochemical Benchmarks
For researchers verifying compound identity, the theoretical elemental composition is the primary standard. Deviations greater than ±0.4% typically indicate impurities (solvent occlusion or hydrolysis).
Table 1: Theoretical Elemental Analysis (Standard)
| Element | Symbol | Count | Atomic Mass | Mass % (Theoretical) | Acceptance Range (±0.4%) |
| Carbon | C | 11 | 12.011 | 63.46% | 63.06% – 63.86% |
| Hydrogen | H | 12 | 1.008 | 5.81% | 5.41% – 6.21% |
| Oxygen | O | 4 | 15.999 | 30.73% | N/A (Calculated by difference) |
Key Quality Indicator:
-
High Carbon (>64%): Suggests contamination with non-polar solvents (e.g., Hexanes, Toluene) or incomplete hydrolysis of a diester precursor.
-
Low Carbon (<63%): Suggests moisture absorption (hygroscopicity) or presence of the di-acid hydrolysis product.
Part 2: Comparative Performance Analysis
This section evaluates the mono-ester against its two primary alternatives: the Di-acid (1,3-Phenylenediacetic acid) and the Di-ester (Dimethyl 1,3-phenylenediacetate).
Solubility Profile
-
Di-acid: Poor solubility in chlorinated solvents (DCM, Chloroform); requires polar aprotic solvents (DMSO, DMF) which are difficult to remove.
-
Mono-ester (Target): Superior solubility in standard organic solvents (DCM, EtOAc, THF). This facilitates easier workup and purification via flash chromatography.
Synthetic Selectivity (The "Orthogonal" Advantage)
The core value of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is its ability to undergo regioselective coupling .
-
Scenario: You need to attach an amine (R-NH2) to one side of the benzene ring.
-
Using Di-acid: Results in a statistical mixture (33% unreacted, 50% mono-amide, 17% di-amide). Requires tedious separation.
-
Using Mono-ester: Yields >95% mono-amide exclusively at the free acid site. The ester remains intact.
Visualizing the Advantage
The following diagram illustrates the efficiency of using the Mono-ester scaffold compared to the Di-acid route.
Figure 1: Reaction pathway comparison showing the selectivity advantage of the desymmetrized mono-ester scaffold.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. If the checkpoints fail, do not proceed to the next step.
Protocol A: Purity Assessment via HPLC
Objective: Quantify the ratio of Mono-ester vs. Di-acid (hydrolysis impurity) and Di-ester (precursor impurity).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
Method:
-
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of 50:50 MeCN:Water.
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).
Validation Checkpoints:
-
Retention Time (RT) Order: Di-acid (Earliest, most polar) < Mono-ester (Target) < Di-ester (Latest, least polar).
-
Acceptance Criteria: Purity >98% by area integration. If Di-acid peak >1%, dry sample under vacuum (it may be wet) or recrystallize from EtOAc/Hexanes.
Protocol B: Selective Amide Coupling (Orthogonal Functionalization)
Objective: React the free acid with Benzylamine while preserving the methyl ester.
Step-by-Step Workflow:
-
Dissolution: In a flame-dried flask, dissolve 1.0 eq (208 mg) of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid in anhydrous DCM (5 mL).
-
Activation: Add 1.2 eq HOBt and 1.2 eq EDC·HCl. Stir at 0°C for 15 minutes.
-
Why? Pre-activation prevents side reactions.
-
-
Addition: Add 1.1 eq Benzylamine and 2.0 eq DIPEA (Hunig's Base).
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1N HCl (removes unreacted amine/EDC) -> Sat. NaHCO3 (removes unreacted acid) -> Brine.
-
Validation: Analyze organic layer by TLC (50% EtOAc/Hexanes).
-
Success: Spot moves to higher Rf (Amide).
-
Failure: Spot remains at baseline (Acid) or multiple spots appear.
-
Part 4: Synthesis & Pathway Context
This compound is often synthesized via the partial hydrolysis of the dimethyl ester or via carbonylation of benzyl halides. It acts as a gateway to complex therapeutics, such as DP2 receptor antagonists used in asthma research.
Figure 2: Synthetic lineage showing the mono-ester as a critical intermediate for drug development.[1][2]
References
-
Sigma-Aldrich. 1,3-Phenylenediacetic acid Product Specification. Retrieved from
-
Thermo Fisher Scientific. 1,3-Phenylenediacetic acid, 97%. Retrieved from
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid derivatives. Retrieved from
-
Google Patents. Substituted phenyl acetic acid compounds (DP2 receptor antagonists). Patent WO2007/000000. Retrieved from
-
Royal Society of Chemistry. Synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from
Sources
- 1. EP0676388A2 - Process for the preparation of phenylacetic acid derivatives and intermediate products - Google Patents [patents.google.com]
- 2. BRPI0712332A2 - pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor, and use of a compound - Google Patents [patents.google.com]
Safety Operating Guide
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid proper disposal procedures
As a Senior Application Scientist, I recognize that managing bifunctional organic intermediates like [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid requires precision. In drug development and synthetic workflows, this compound—featuring both a reactive carboxylic acid and a methyl ester moiety—presents specific physicochemical behaviors that dictate its end-of-life handling.
Improper disposal not only violates environmental compliance but can also lead to unintended laboratory reactions. The following comprehensive guide provides the causality-driven protocols necessary to safely manage, contain, and dispose of this chemical waste.
Hazard Assessment & Mechanistic Rationale
To design a safe disposal strategy, we must first understand the molecular vulnerabilities of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid:
-
Acid-Base Incompatibilities: The carboxylic acid group (-COOH) acts as a weak organic acid. If indiscriminately mixed with strong inorganic bases (e.g., NaOH, KOH) in a waste carboy, it will undergo an exothermic neutralization reaction. Furthermore, the methyl ester linkage (-COOCH₃) is highly susceptible to base- or acid-catalyzed hydrolysis, which can generate additional heat and alter the waste's physical volume.
-
Environmental Persistence: Phenylacetic acid derivatives exhibit low biodegradability in standard wastewater treatment systems and are highly toxic to aquatic organisms1[1]. Aqueous drain disposal is strictly prohibited.
-
Thermal Decomposition: As a combustible organic material, exposure to high heat or strong oxidizers will cause the compound to decompose, releasing irritating fumes and carbon oxides 2[2].
Quantitative Data & Disposal Parameters
The following table summarizes the critical parameters that must govern your disposal logistics.
| Parameter | Quantitative Value / Guideline | Operational Implication |
| Container Fill Limit | ≤ 80% of total volume | Prevents over-pressurization and spillage from thermal expansion or trace gas generation. |
| Aqueous pH (if dissolved) | ~3.0 - 4.5 (Weak Acid) | Requires strict segregation from strong bases to prevent exothermic neutralization. |
| Aquatic Toxicity (LC50) | ~1,273 mg/L (96h, fish)* | Strictly prohibits drain disposal; mandates collection as hazardous chemical waste. |
| Storage Temperature | 20°C - 25°C (Ambient) | Maintain in a cool, dry, well-ventilated environment away from direct UV/sunlight. |
*Toxicity baseline derived from parent phenylacetic acid structures.
Operational Workflow: Routine Disposal Protocol
Every step in this protocol is designed as a self-validating system to ensure maximum safety and compliance with 3[3].
Step 1: Segregation & Compatibility Verification
-
Action: Isolate the waste stream from strong oxidizers (e.g., permanganates, peroxides), strong bases, and reducing agents.
-
Causality: Mixing organic acids with oxidizers can lead to spontaneous combustion, while mixing with bases causes rapid, heat-generating hydrolysis.
-
Self-Validation: Before combining this compound with any existing solvent waste carboy, extract a 1 mL aliquot of the existing waste and test its pH. Only proceed if the bulk waste is neutral or slightly acidic (pH 4-7).
Step 2: Primary Containment
-
Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or PTFE-lined amber glass container. Fill the container to exactly 80% capacity4[4].
-
Causality: HDPE provides exceptional chemical resistance to weak organic acids and esters. The 20% headspace accommodates vapor pressure fluctuations caused by ambient temperature changes.
-
Self-Validation: After transferring the waste, lightly cap the container and observe for 15 minutes. If no pressure buildup or heat generation is detected (indicating no unintended reactions with trace contaminants), secure the cap tightly.
Step 3: Labeling & Documentation
-
Action: Affix a standardized hazardous waste tag. Label strictly as "Hazardous Waste: Non-Halogenated Organic Acid/Ester" . Write out the full IUPAC name; do not use abbreviations or chemical formulas.
-
Causality: Clear, non-abbreviated nomenclature prevents catastrophic mixing errors by downstream waste management personnel.
-
Self-Validation: Cross-reference the label against your laboratory's active inventory log to ensure the accumulation start date is clearly visible and accurate.
Step 4: Final Disposal Routing
-
Action: Transfer the sealed container to your facility's central hazardous waste accumulation area.
-
Causality: Final destruction must be performed via high-temperature incineration by an EPA-licensed hazardous waste contractor to fully break down the aromatic ring and prevent environmental contamination.
Emergency Spill Response Protocol
In the event of an accidental release, execute the following methodology:
-
Isolation: Evacuate personnel from the immediate vicinity.
-
Self-Validation: Verify that the lab's air exchange/fume hood system is actively pulling air away from the breathing zone before proceeding.
-
-
Containment: For solid spills, sweep up using non-sparking tools without creating dust 5[5]. For liquid solutions, cover the spill with an inert absorbent (e.g., dry sand, diatomaceous earth, or vermiculite).
-
Causality: Prevents the spread of the chemical and avoids aerosolizing the respiratory irritant.
-
-
Collection: Transfer the absorbed material into a dedicated, sealable hazardous waste container.
-
Decontamination: Wash the affected surface with mild soap and water.
-
Self-Validation: Wipe the cleaned area with a pH test strip moistened with distilled water; a neutral pH (6.5-7.5) confirms the complete removal of the acidic residue.
-
Disposal Decision Matrix
Logical workflow for the segregation, containment, and disposal of the chemical waste.
References
-
Hazardous Waste Characteristics | Source: US Environmental Protection Agency (EPA) | 3
-
ICSC 1260 - PHENYLACETIC ACID | Source: International Labour Organization (ILO) | 1
-
Chemical Waste Management | Source: USC Environmental Health & Safety | 4
-
SAFETY DATA SHEET - Methyl phenylacetate | Source: ThermoFisher Scientific | 2
-
PHENYLACETIC ACID - Safety Data Sheet | Source: Cambridge Isotope Laboratories | 5
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
